Estradiol Dipropionate
Beschreibung
This compound is the synthetic dipropionate ester of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. This agent exhibits mild anabolic and metabolic properties, and increases blood coagulability. (NCI04)
RN given refers to (17beta)-isomer; RN for cpd without isomeric designation not in Chemline 7/83
Eigenschaften
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYNMYZKRGDFK-RUFWAXPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023000 | |
| Record name | Estradiol dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113-38-2 | |
| Record name | Estradiol, dipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Estradiol dipropionate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Estradiol dipropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estradiol dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESTRADIOL DIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIG5418BXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Estradiol Dipropionate for Research Applications
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Estradiol (B170435) Dipropionate for research purposes. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and visualizations to facilitate the production of high-purity Estradiol Dipropionate.
Introduction
This compound is a synthetic ester of the natural estrogen, 17β-estradiol. The addition of two propionate (B1217596) groups to the estradiol molecule increases its lipophilicity and prolongs its duration of action when administered. In a research context, the availability of highly purified this compound is crucial for accurate and reproducible experimental results in endocrinology, cancer research, and pharmacology. This guide outlines a robust methodology for its synthesis and subsequent purification.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of 17β-estradiol using propionic anhydride (B1165640) in the presence of a suitable base catalyst, such as pyridine (B92270). The reaction involves the acylation of both the phenolic hydroxyl group at the C3 position and the secondary alcohol group at the C17 position of the steroid nucleus.
Experimental Protocol: Synthesis
Materials:
-
17β-Estradiol
-
Propionic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 gram of 17β-estradiol in 20 mL of anhydrous dichloromethane. To this solution, add 5 mL of anhydrous pyridine to act as a catalyst and scavenger for the propionic acid byproduct.
-
Addition of Acylating Agent: While stirring the solution at room temperature, slowly add 3 equivalents of propionic anhydride dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate (B1210297)/hexane (B92381) mixture).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Purification of this compound
The crude product obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. A combination of recrystallization and column chromatography is recommended to achieve high purity.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethanol (B145695) (95%) or Methanol (B129727)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot 95% ethanol or methanol to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. For further precipitation, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Experimental Protocol: Column Chromatography
For higher purity, column chromatography can be employed.
Materials:
-
Recrystallized this compound
-
Silica (B1680970) gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the recrystallized product in a minimal amount of the mobile phase (e.g., 10% ethyl acetate in hexane) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified product.
Purification Workflow Diagram
Caption: Purification and analysis workflow for this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final product. A reverse-phase HPLC method is typically employed.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Expected Retention Time | Dependent on the specific system and conditions |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
| Parameter | Expected Chemical Shifts (δ, ppm) |
| ¹H NMR (CDCl₃) | Aromatic protons, steroidal protons, and characteristic signals for the propionate groups (triplets and quartets). |
| ¹³C NMR (CDCl₃) | Carbonyl carbons of the ester groups (~173 ppm), aromatic carbons, and aliphatic carbons of the steroid backbone and propionate moieties. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.
| Parameter | Expected Value |
| Molecular Formula | C₂₄H₃₂O₄ |
| Molecular Weight | 384.51 g/mol |
| Expected m/z (ESI+) | [M+H]⁺ at 385.23, [M+Na]⁺ at 407.21 |
Estradiol Signaling Pathway
This compound acts as a prodrug, being hydrolyzed in the body to release active 17β-estradiol. Estradiol exerts its biological effects primarily through binding to two nuclear hormone receptors: Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).
Caption: Simplified diagram of the estrogen signaling pathway.
Conclusion
This guide provides a detailed framework for the synthesis, purification, and characterization of this compound for research use. Adherence to these protocols will enable the production of a high-purity compound, which is essential for obtaining reliable and reproducible data in scientific investigations. Researchers should always follow appropriate laboratory safety procedures when handling the chemicals and solvents described herein.
An In-Depth Technical Guide to Estradiol Dipropionate: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol (B170435) Dipropionate is a synthetic ester of the natural estrogen, 17β-estradiol. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological actions. It is designed to serve as a technical resource for professionals in research and drug development, offering detailed information on its pharmacokinetics, pharmacodynamics, and relevant experimental protocols. The information is presented to facilitate a deeper understanding of this compound for its potential applications in therapeutic development.
Chemical Structure and Identity
Estradiol Dipropionate is chemically designated as (17β)-Estra-1,3,5(10)-triene-3,17-diol 3,17-dipropanoate. The addition of two propionate (B1217596) ester groups to the estradiol molecule at the C3 and C17 positions significantly increases its lipophilicity and prolongs its duration of action compared to the parent hormone.
Chemical Structure:
(A 2D representation of the core steroidal structure with propionate esters at C3 and C17)
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Citation |
| IUPAC Name | [(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
| CAS Number | 113-38-2 | |
| Molecular Formula | C₂₄H₃₂O₄ | |
| Molecular Weight | 384.51 g/mol |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its formulation, delivery, and disposition in the body.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 105-109 °C | |
| Solubility | - Insoluble in water- Soluble in ethanol (B145695) (~20 mg/mL)- Soluble in DMSO (~21-62.5 mg/mL) | |
| LogP (Octanol/Water) | ~5.89 |
Pharmacodynamics: Mechanism of Action
This compound is a prodrug of 17β-estradiol. Following administration, it is slowly hydrolyzed by esterase enzymes in the body to release the active hormone, 17β-estradiol.[1] 17β-estradiol then exerts its effects by binding to and activating estrogen receptors (ERs), primarily ERα and ERβ.
The binding of estradiol to these nuclear receptors triggers a conformational change, leading to receptor dimerization and subsequent binding to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[1] This interaction modulates gene transcription, leading to the physiological effects of estrogen in various tissues, including the reproductive tract, bone, and cardiovascular system.[1][2] Estradiol can also elicit rapid, non-genomic effects through membrane-associated ERs.[1]
Signaling Pathway of Estradiol
The following diagram illustrates the classical genomic signaling pathway of estradiol.
Caption: Genomic signaling pathway of this compound.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The esterification of estradiol to form this compound significantly alters its pharmacokinetic profile, primarily by slowing its absorption and elimination. It is typically administered via intramuscular injection as an oil-based solution, forming a depot from which the drug is gradually released.
While specific pharmacokinetic parameters for this compound are not extensively reported in recent literature, data from related estradiol esters can provide valuable insights. The duration of action of a single intramuscular injection of estradiol esters is influenced by the length of the ester chain.
Table 3: Comparative Pharmacokinetic Properties of Estradiol and its Esters
| Parameter | Estradiol (Oral) | Estradiol Valerate (IM) | Estradiol Cypionate (IM) | This compound (IM) | Citation |
| Bioavailability | ~5% | High | High | High | [3] |
| Time to Peak (Tmax) | 1-8 hours | ~2-3 days | ~4 days | ~2-4 days | |
| Elimination Half-life | 13-20 hours | 4-5 days | 8-10 days | Not specifically reported | [3] |
| Duration of Action | Short | ~7-8 days | ~11 days | ~5-8 days |
Metabolism: After hydrolysis to 17β-estradiol, the metabolism follows the known pathways for endogenous estrogens. This primarily occurs in the liver and involves conversion to less potent estrogens like estrone (B1671321) and estriol, followed by conjugation with sulfate (B86663) and glucuronide to form water-soluble metabolites.[1]
Excretion: The conjugated metabolites are primarily excreted in the urine, with a smaller portion eliminated in the feces.[3]
Experimental Protocols
Estrogen Receptor Binding Assay (Competitive Radioligand Binding Assay)
This protocol is a standard method to determine the binding affinity of a compound for the estrogen receptor.
Objective: To determine the relative binding affinity (RBA) of this compound (or its active metabolite, estradiol) for the estrogen receptor (ERα and/or ERβ) in comparison to a radiolabeled ligand.
Materials:
-
Rat uterine cytosol (as a source of ER)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound/Estradiol)
-
Assay Buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer and centrifuged to obtain the cytosol fraction containing the estrogen receptors. The protein concentration of the cytosol is determined.
-
Competitive Binding Incubation:
-
A constant concentration of [³H]-17β-estradiol is incubated with a fixed amount of uterine cytosol.
-
Increasing concentrations of the unlabeled test compound (or unlabeled 17β-estradiol for the standard curve) are added to compete with the radiolabeled ligand for binding to the ER.
-
Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol.
-
The reaction mixtures are incubated to reach equilibrium (e.g., overnight at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite slurry is added to each tube to adsorb the receptor-ligand complexes.
-
The HAP is washed to remove the unbound radioligand.
-
-
Quantification:
-
The radioactivity of the bound [³H]-17β-estradiol is measured using a scintillation counter.
-
-
Data Analysis:
-
A competition curve is generated by plotting the percentage of specific binding of [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined.
-
The Relative Binding Affinity (RBA) is calculated as: (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100.
-
Experimental Workflow: Estrogen Receptor Binding Assay
Caption: Workflow for a competitive estrogen receptor binding assay.
Pharmacokinetic Study of Injectable Estradiol Esters in an Animal Model
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of this compound following intramuscular administration.
Model: Ovariectomized female rats or rabbits.
Methodology:
-
Animal Acclimatization and Ovariectomy: Animals are acclimatized to laboratory conditions. Ovariectomy is performed to minimize endogenous estrogen levels.
-
Drug Administration: A single dose of this compound in an oil vehicle is administered via intramuscular injection.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168 hours post-dose) via a cannulated vessel.
-
Plasma/Serum Preparation: Blood samples are processed to obtain plasma or serum, which is stored frozen until analysis.
-
Bioanalytical Method: The concentration of estradiol (the active metabolite) in the plasma/serum samples is quantified using a validated and sensitive analytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., WinNonlin) to determine key parameters.
Logical Relationship: Pharmacokinetic Data Analysis
Caption: Logical flow from data collection to pharmacokinetic parameter determination.
Conclusion
This compound is a long-acting synthetic estrogen that serves as a prodrug for 17β-estradiol. Its chemical modifications result in a pharmacokinetic profile suitable for depot intramuscular administration, providing a sustained release of the active hormone. Understanding its chemical properties, mechanism of action, and pharmacokinetic profile, along with the application of robust experimental protocols, is essential for its continued evaluation and potential use in drug development. This guide provides a foundational technical overview to support these endeavors.
References
Pharmacokinetics and pharmacodynamics of Estradiol Dipropionate in animal models
An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Estradiol (B170435) Dipropionate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol Dipropionate (EDP) is a synthetic, steroidal estrogen and a prodrug of 17β-estradiol, the most potent endogenous estrogen.[1][2] As an ester, EDP is designed for parenteral administration, typically via intramuscular injection, which allows for a slower release of the active hormone and a prolonged duration of action compared to unesterified estradiol.[3][4] This characteristic makes it a valuable tool in preclinical research for establishing sustained, physiological, or supraphysiological estrogen levels in various animal models. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is critical for designing robust experiments and accurately interpreting results in endocrinology, reproductive biology, and pharmacology research. This guide provides a comprehensive overview of the PK/PD of this compound in commonly used animal models, summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its formulation as a depot injection. Following administration, the ester must be cleaved to release the active 17β-estradiol.
Absorption and Distribution
Upon intramuscular injection, typically in an oil solution, this compound forms a depot in the muscle tissue. From this depot, the compound is slowly absorbed into the systemic circulation.[3] The active hormone, estradiol, is highly protein-bound in the plasma, primarily to sex hormone-binding globulin (SHBG) and albumin (~98%), which facilitates its transport to target tissues throughout the body.[1][3] Exogenous estradiol is known to accumulate in fat.[5]
Metabolism
This compound is a prodrug that is inactive until metabolized.[1] Esterase enzymes present in the liver, blood, and target tissues cleave the two propionate (B1217596) ester groups from the estradiol molecule, releasing active 17β-estradiol.[3][4] The released estradiol is then subject to the same metabolic pathways as the endogenous hormone. Metabolism occurs primarily in the liver, where estradiol is converted to less potent metabolites such as estrone (B1671321) and estriol.[3] These metabolites can be further conjugated into sulfate (B86663) and glucuronide derivatives.[3] In dogs, a significant portion of injected estradiol may be excreted unmetabolized, while some is converted to estrone and a small amount to estriol.[6]
Excretion
The conjugated metabolites of estradiol are water-soluble and are primarily excreted through the urine and bile.[3] In cats, estrogen metabolites are preferentially excreted in the feces.[5]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for estradiol following the administration of estradiol esters in various animal models. Data for this compound specifically is limited, so data from related esters are included for context.
| Parameter | Animal Model | Drug (Dose, Route) | Value | Citation |
| Peak Serum Concentration (Cmax) | Feral Cat | Estradiol Cypionate (0.1 mg/kg, IM) | 365 pg/mL | [7] |
| Feral Cat | Estradiol Cypionate (0.3 mg/kg, IM) | 1281 pg/mL | [7] | |
| Feral Cat | Estradiol Cypionate (0.5 mg/kg, IM) | 1447 pg/mL | [7] | |
| Time to Peak (Tmax) | Human | Estradiol Cypionate (5 mg, IM) | ~4 days | [8] |
| Human | Estradiol Valerate/Benzoate (5 mg, IM) | ~2 days | [8] | |
| Duration of Action | Human | This compound (5 mg, IM) | 5-8 days | [1][4] |
| Human | Estradiol Cypionate (5 mg, IM) | ~11 days | [8] | |
| Feral Cat | Estradiol Cypionate (0.5 mg/kg, IM) | >14.6 days (serum levels >0.05 ng/mL) | [7] |
Pharmacodynamics
As a prodrug of estradiol, EDP exerts its effects by activating estrogen receptors, which leads to a wide range of physiological responses in target tissues.
Mechanism of Action
This compound's mechanism of action is mediated by the released 17β-estradiol, which binds to two main types of nuclear estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3][9][10]
-
Genomic Pathway: This is the classical mechanism of action. Upon binding estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The hormone-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, modulating their transcription.[3][11] This process results in the synthesis of proteins that mediate the physiological effects of estrogen.
-
Non-Genomic Pathway: Estradiol can also elicit rapid cellular responses that do not involve gene transcription. These effects are mediated by estrogen receptors located on the cell membrane or within the cytoplasm. Activation of these receptors can trigger intracellular signaling cascades, such as the phosphatidylinositol-3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which influence cell proliferation, differentiation, and survival.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. wikiwand.com [wikiwand.com]
- 5. Estradiol (ECP®) for Dogs and Cats [petplace.com]
- 6. Metabolism of estradiol in greyhounds and German shepherd dogs. An investigation with special reference to hip dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]
- 11. What is this compound used for? [synapse.patsnap.com]
The Journey of a Prodrug: An In-depth Technical Guide to the Cellular Uptake and Metabolism of Estradiol Dipropionate in Target Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol (B170435) Dipropionate (EDP), a synthetic ester of the natural estrogen 17β-estradiol, has long been utilized in hormone therapy for its prolonged estrogenic effects. As a prodrug, its therapeutic efficacy is entirely dependent on its biotransformation to the active estradiol molecule. This technical guide provides a comprehensive overview of the cellular uptake, metabolic activation, and subsequent signaling pathways of Estradiol Dipropionate in target tissues. We delve into the pharmacokinetics that govern its absorption and distribution, the enzymatic processes responsible for its hydrolysis, and the well-established genomic and non-genomic actions of its active metabolite, estradiol. This document synthesizes available data to offer a detailed understanding for researchers and professionals in drug development, featuring structured data tables for quantitative comparison, detailed experimental methodologies, and illustrative diagrams of key pathways and workflows.
Introduction
This compound is an esterified form of estradiol, where propionate (B1217596) groups are attached to the C3 and C17 hydroxyl groups of the steroid molecule. This modification significantly increases its lipophilicity, which alters its pharmacokinetic profile, most notably leading to a slower release and prolonged duration of action when administered via intramuscular injection.[1][2] Once administered, EDP undergoes enzymatic cleavage to release estradiol, the most potent endogenous estrogen. The biological effects of EDP are therefore the effects of estradiol.[1][3] Understanding the journey of EDP from its site of administration to the activation of estrogen receptors in target cells is crucial for optimizing its therapeutic use and for the development of novel estrogenic drug delivery systems.
Cellular Uptake and Distribution
Following intramuscular injection, this compound forms a depot in the muscle tissue from which it is slowly absorbed into the bloodstream.[3][4][5] Due to its high lipophilicity, it is readily distributed into adipose tissue, which can act as a reservoir, further contributing to its sustained release.[6][7]
The precise mechanism of cellular uptake for the intact this compound ester is not extensively documented but is presumed to occur via passive diffusion across the cell membrane due to its lipophilic nature. However, the key event for its biological activity is the subsequent intracellular or extracellular hydrolysis to estradiol.
Once in circulation, the released estradiol binds to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin, with only a small fraction remaining as unbound, biologically active hormone.[3][7] This protein binding further regulates its availability to target tissues.
Metabolism of this compound
The conversion of this compound to estradiol is the critical step in its mechanism of action. This process is catalyzed by non-specific esterase enzymes present in the liver, blood, and target tissues.[1]
The hydrolysis occurs in a two-step process, sequentially removing the propionate groups from the estradiol molecule. The primary metabolites are estradiol-3-propionate, estradiol-17-propionate, and finally, 17β-estradiol.
Hepatic and Extrahepatic Metabolism of Estradiol
Once formed, estradiol undergoes extensive metabolism, primarily in the liver, but also in extrahepatic tissues such as the breast and uterus.[8] The main metabolic pathways include:
-
Oxidation: Estradiol is reversibly oxidized to estrone (B1671321) by 17β-hydroxysteroid dehydrogenase (17β-HSD). Estrone can then be further hydroxylated.
-
Hydroxylation: Cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1, CYP3A4) catalyze the hydroxylation of estradiol and estrone at various positions, primarily C2 and C4, to form catechol estrogens.
-
Methylation: Catechol-O-methyltransferase (COMT) methylates the catechol estrogens to form methoxyestrogens.
-
Conjugation: Estradiol and its metabolites are conjugated with sulfate (B86663) and glucuronic acid by sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs), respectively. These conjugated forms are more water-soluble and are readily excreted in the urine and bile.[3][9]
Quantitative Data
The following tables summarize the available quantitative data related to the pharmacokinetics and metabolism of this compound and its active metabolite, estradiol.
Table 1: Pharmacokinetic Parameters of Intramuscular this compound
| Parameter | Value | Reference |
| Route of Administration | Intramuscular Injection | [1][3] |
| Duration of Action | 5 - 8 days (for a 5 mg dose) | [1][2] |
| Peak Estradiol Levels | ~215 pg/mL (1.5 days post-injection of 50 µg/kg) | [1][2] |
| Estradiol Levels at Day 4 | ~90 pg/mL (post-injection of 50 µg/kg) | [1][2] |
Table 2: Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity (Estradiol = 100%) | Reference |
| Estradiol | 100% | [10][11] |
| Estrone | 10 - 20% | [9] |
| Estriol | 1 - 10% | [9] |
| Estradiol Esters (e.g., Dipropionate) | Negligible (act as prodrugs) | [5] |
Signaling Pathways of Estradiol
The biological effects of this compound are mediated by the binding of its active metabolite, estradiol, to estrogen receptors (ERs), primarily ERα and ERβ. These receptors are ligand-activated transcription factors that modulate the expression of target genes.
Genomic Signaling Pathway
The classical, or genomic, signaling pathway involves the following steps:
-
Estradiol diffuses into the target cell and binds to ERs located in the cytoplasm or nucleus.
-
Ligand binding induces a conformational change in the receptor, leading to its dimerization.
-
The estradiol-ER complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
The complex recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.
-
This results in the synthesis of proteins that mediate the physiological effects of estrogen.
Non-Genomic Signaling Pathways
Estradiol can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are mediated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm. Activation of these receptors can lead to the rapid activation of various intracellular signaling cascades, including:
-
Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
-
Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
-
Increased intracellular calcium levels.
These non-genomic pathways can influence a variety of cellular processes, including cell proliferation, migration, and survival.
Experimental Protocols
This section outlines general methodologies for key experiments relevant to the study of this compound uptake and metabolism.
In Vitro Metabolism of this compound
Objective: To determine the rate of hydrolysis of this compound to estradiol in a specific tissue or cell line.
Protocol:
-
Preparation of Tissue Homogenate or Cell Lysate:
-
Homogenize fresh tissue (e.g., liver, breast tumor) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Alternatively, lyse cultured cells (e.g., MCF-7, T47D) using a mild detergent-based lysis buffer.
-
Centrifuge the homogenate/lysate to obtain a supernatant containing the cytosolic and/or microsomal fractions, which are rich in esterases.
-
-
Incubation:
-
Incubate the tissue homogenate or cell lysate with a known concentration of this compound at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Sample Preparation for Analysis:
-
Stop the enzymatic reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids from the reaction mixture.
-
-
Analysis by LC-MS/MS:
-
Quantify the concentrations of this compound and estradiol in the extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
The disappearance of the parent compound and the appearance of the metabolite over time can be used to calculate the rate of hydrolysis.
-
Analysis of Estradiol and its Metabolites by LC-MS/MS
Objective: To quantify estradiol and its major metabolites in biological samples.
Protocol:
-
Sample Preparation:
-
Plasma/Serum: Perform protein precipitation followed by liquid-liquid or solid-phase extraction.
-
Tissue: Homogenize the tissue, followed by extraction.
-
Urine: Perform enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave the conjugated metabolites, followed by extraction.
-
-
Derivatization (Optional but often necessary for enhanced sensitivity):
-
Derivatize the extracted steroids with a reagent that improves their ionization efficiency in the mass spectrometer (e.g., dansyl chloride).
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Use a suitable reversed-phase column for the separation of the analytes.
-
Employ a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) fluoride (B91410) to enhance ionization.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in either positive or negative electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode.
-
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the estrogen receptor.
Protocol:
-
Preparation of ER-containing Cytosol:
-
Prepare a cytosolic fraction from an estrogen target tissue (e.g., rat uterus) or from cells overexpressing the estrogen receptor.
-
-
Competitive Binding Assay:
-
Incubate the cytosol with a constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) and increasing concentrations of the unlabeled test compound (e.g., estradiol as a positive control).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
-
Quantification:
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand as a function of the concentration of the unlabeled competitor.
-
Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: Cellular uptake and genomic signaling of this compound.
Caption: Major metabolic pathways of estradiol.
Caption: Workflow for LC-MS/MS analysis of estradiol and its metabolites.
Conclusion
This compound serves as an effective prodrug, delivering estradiol over a prolonged period. Its therapeutic action is a direct consequence of its efficient conversion to estradiol and the subsequent activation of estrogenic signaling pathways. A thorough understanding of its pharmacokinetics, metabolism, and the downstream effects of its active metabolite is paramount for its clinical application and for the innovation of future hormone replacement therapies. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals working in the field of endocrinology and steroid biochemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Estrogen ester [medbox.iiab.me]
- 5. Estrogen ester - Wikipedia [en.wikipedia.org]
- 6. Measurement of estradiol-17-fatty acid esters in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. news-medical.net [news-medical.net]
- 10. The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
Estradiol Dipropionate: A Technical Guide to its Historical Development and Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) Dipropionate, a synthetic ester of the natural estrogen estradiol, emerged as a significant therapeutic agent in the mid-20th century. Its development marked a pivotal moment in hormone therapy, offering a more prolonged and controlled estrogenic effect compared to its predecessors. This technical guide provides an in-depth exploration of the historical development and early research surrounding Estradiol Dipropionate, focusing on its synthesis, foundational experiments, and initial clinical applications. The information presented is tailored for researchers, scientists, and drug development professionals, offering a detailed look into the scientific underpinnings of this important pharmaceutical compound.
Historical Development and Synthesis
This compound was first synthesized in 1937, a discovery that was subsequently patented.[1] Following its synthesis, the compound underwent clinical assessment in 1939 and was introduced for medical use by 1940 by Ciba under the brand name Di-Ovocylin, administered as an oil solution via intramuscular injection.[2] It was one of the earliest and most extensively used esters of estradiol, alongside estradiol benzoate.[2]
The synthesis of estradiol esters, including the dipropionate form, was a significant advancement in making estrogen therapy more practical. The process of esterification of estradiol was a key focus of chemical research in the 1930s and 1940s, aiming to enhance the hormone's stability and prolong its physiological effects.
Early Research and Experimental Protocols
The initial research on this compound laid the groundwork for its clinical use and provided the first insights into its pharmacological properties. These early studies, primarily conducted in the 1940s and 1950s, utilized various animal models and bioassays to characterize its estrogenic activity.
Animal Models and Bioassays
Early investigations into the potency and effects of estrogens heavily relied on animal models. The primary method for assessing estrogenic activity was the bioassay, which measured a physiological response in a test animal. Common bioassays of the era included:
-
Vaginal Cornification Assay: This assay, often performed on ovariectomized rodents (rats or mice), was a hallmark of early estrogen research. The administration of an estrogenic substance induces characteristic changes in the vaginal epithelium, leading to cornification, which could be observed microscopically. The dose required to produce this effect was a measure of the substance's potency.
-
Uterine Growth Assay: Another critical bioassay involved measuring the increase in uterine weight in immature or ovariectomized rodents following the administration of an estrogen. This uterotrophic response provided a quantitative measure of estrogenic activity.
Early Methods for Hormone Level Determination
The direct measurement of hormone levels in the blood was a significant challenge in the 1940s. The sophisticated immunoassays and chromatographic techniques used today were not yet developed. Early attempts to quantify estrogen levels in biological fluids were complex and often involved:
-
Extraction: Hormones were first extracted from blood or urine using organic solvents.
-
Bioassay of Extracts: The resulting extracts were then administered to test animals (as described above) to determine the estrogenic activity, which served as an indirect measure of the hormone concentration.
These methods were labor-intensive and lacked the precision of modern analytical techniques, but they provided the foundational data for understanding the pharmacokinetics of early estrogen preparations.
Pharmacological Profile and Mechanism of Action (Historical Perspective)
From its inception, this compound was understood to be a prodrug of estradiol.[2] The dipropionate esters at the C3 and C17 positions of the estradiol molecule are cleaved by esterases in the body, gradually releasing the active estradiol.[2] This slow release mechanism was the key to its prolonged duration of action compared to unesterified estradiol.
The understanding of the precise molecular mechanism of estrogen action was in its infancy during the early research period. The concept of a specific cellular receptor for estrogen was not yet established. Early researchers observed the physiological effects of estrogens on target tissues like the uterus and vagina and inferred a direct action on these cells. The discovery of the estrogen receptor by Elwood Jensen in the late 1950s revolutionized the understanding of hormone action, providing a molecular basis for the effects that had been observed for decades.[1]
dot
Caption: Early conceptual workflow of this compound action.
Early Clinical Applications
This compound was introduced for a variety of gynecological and endocrine disorders. Its primary applications in the 1940s and beyond included:
-
Treatment of Menopausal Symptoms: It was used to alleviate vasomotor symptoms (hot flashes) and other discomforts associated with menopause.
-
Management of Hypoestrogenism: In cases of ovarian failure or surgical removal of the ovaries, this compound provided a source of replacement estrogen.
-
Treatment of Gynecological Disorders: It was employed in the management of conditions such as amenorrhea (absence of menstruation) and dysfunctional uterine bleeding.
The dosages used in these early clinical applications varied depending on the condition being treated.
Quantitative Data from Early Research
While detailed quantitative data from the earliest studies is scarce in readily accessible modern literature, the following table summarizes typical dosage ranges that were established during its early clinical use.
| Clinical Indication | Typical Dosage Range (Early Use) | Route of Administration |
| Menopausal Symptoms | 1 to 5 mg every 1 to 2 weeks | Intramuscular |
| Hypoestrogenism | 2.5 to 5 mg every 1 to 2 weeks | Intramuscular |
| Dysfunctional Uterine Bleeding | 2.5 to 5 mg every 1 to 2 weeks | Intramuscular |
Note: These are representative dosage ranges and would have been adjusted based on individual patient response.
Signaling Pathways (Modern Understanding)
For context, it is useful to present the modern understanding of estradiol's signaling pathway, which was unknown during the early research period of this compound.
dot
Caption: Simplified modern view of estradiol's genomic signaling pathway.
Conclusion
The development of this compound was a significant milestone in the history of hormone therapy. The early research, conducted with the scientific tools and understanding of the time, successfully established its efficacy and safety profile, leading to its widespread clinical use for several decades. While our understanding of its mechanism of action has evolved dramatically, the foundational work on this compound paved the way for the development of more advanced and targeted hormonal therapies. This guide provides a historical and technical foundation for researchers and professionals in the field, highlighting the ingenuity of early pharmaceutical science and the enduring legacy of this compound.
References
A Technical Guide to the Non-Genomic Signaling Pathways Activated by Estradiol Dipropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Estradiol (B170435) Dipropionate, a synthetic estrogen, is presumed to exert its biological effects following its conversion to 17β-estradiol (E2). Beyond its classical genomic functions that involve nuclear receptor-mediated gene transcription, estradiol initiates rapid, non-genomic signaling cascades. These pathways are triggered by the interaction of estradiol with membrane-associated estrogen receptors (mERs) and the G protein-coupled estrogen receptor (GPER). Activation of these receptors leads to the swift mobilization of second messengers and the activation of various protein kinase cascades, profoundly impacting cellular physiology within seconds to minutes. This technical guide provides an in-depth exploration of these core non-genomic signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative data to aid in research and development.
Introduction to Non-Genomic Estradiol Signaling
For decades, the primary mechanism of action for estrogens was considered to be the regulation of gene expression through nuclear estrogen receptors ERα and ERβ.[1][2] However, a substantial body of evidence has revealed that estrogens also elicit rapid cellular responses that are too swift to be accounted for by gene transcription and protein synthesis.[3] These "non-genomic" actions are initiated at the cell membrane or within the cytoplasm and involve a complex interplay of signaling molecules.[1][4]
The key mediators of these effects include a subpopulation of classical ERα and ERβ localized to the plasma membrane (mERs), often within specialized domains like caveolae, and the G protein-coupled estrogen receptor (GPER), also known as GPR30.[3][4][5] Activation of these receptors by estradiol triggers downstream signaling pathways, including the Phosphoinositide 3-Kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/ERK pathways, as well as rapid increases in intracellular calcium ([Ca2+]) levels.[5][6][7] These pathways are critical in various physiological processes, including neuronal function, cardiovascular protection, and cell proliferation.[1][7][8]
A Note on Estradiol Dipropionate: This document focuses on the signaling pathways of 17β-estradiol. This compound is a synthetic ester prodrug that is metabolized to 17β-estradiol in the body. Therefore, the signaling pathways described are considered to be the mechanisms through which this compound ultimately acts.
Core Signaling Pathways
The PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Estradiol can rapidly activate this pathway, often within minutes.
Mechanism of Activation: Upon binding estradiol, membrane-associated ERα can form a complex with the p85 regulatory subunit of PI3K.[5] This interaction leads to the activation of the PI3K catalytic subunit, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). Recruited to the membrane, Akt is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and the mammalian target of rapamycin (B549165) complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream targets, modulating their activity.[8][9]
Caption: Estradiol-activated PI3K/Akt non-genomic signaling pathway.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade, is another key pathway rapidly activated by estradiol. This pathway is heavily involved in cell proliferation, differentiation, and survival.
Mechanism of Activation: Activation can be initiated by both mERs and GPER.
-
Via mERs: Estradiol binding to mERs can lead to the activation of the small GTPase Ras, which in turn activates a kinase cascade: Raf phosphorylates and activates MEK (MAPK/ERK kinase), and MEK then phosphorylates and activates ERK1/2.[1]
-
Via GPER: GPER activation by estradiol can trigger the release of Gβγ subunits from heterotrimeric G proteins. These subunits can activate Src, a non-receptor tyrosine kinase.[10] Activated Src can then lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) through the release of heparin-binding EGF (HB-EGF).[10] The activated EGFR then engages the canonical Ras-Raf-MEK-ERK cascade.[10][11] Once activated, p-ERK1/2 translocates to the nucleus to phosphorylate transcription factors, bridging rapid signaling to genomic responses.
Caption: Estradiol-activated MAPK/ERK non-genomic signaling pathway.
Intracellular Calcium ([Ca2+]) Mobilization
Estradiol can induce a rapid, transient increase in the concentration of intracellular free calcium ([Ca2+]), a ubiquitous second messenger that regulates a vast array of cellular processes.
Mechanism of Activation: This response is often mediated by GPER, which can couple to Gαq proteins. Activation of Gαq stimulates Phospholipase C (PLC), which cleaves PIP2 into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[12] This initial spike can be followed by an influx of extracellular Ca2+ through store-operated calcium channels in the plasma membrane. The resulting Ca2+ signal can then activate various Ca2+-dependent enzymes, such as calmodulin kinases (CaMKs) and protein kinase C (PKC).[7]
Caption: Estradiol-induced intracellular calcium mobilization pathway.
Quantitative Data Summary
The rapid nature of non-genomic signaling is a defining characteristic. The following tables summarize key quantitative parameters from various studies investigating estradiol's effects.
Table 1: Time Course of Estradiol-Induced Kinase Activation
| Cell Type | Pathway/Molecule | Concentration (E2) | Time to Activation/Peak | Reference |
|---|---|---|---|---|
| Cortical Neurons | Akt Phosphorylation | 10 nM | Apparent at 10 min, max at 30 min | [1] |
| Cortical Neurons | ERK1/2 Phosphorylation | 10 nM | Apparent at 5-10 min, max at 30 min | [1] |
| Endometrial Cancer Cells (Ishikawa) | Akt Phosphorylation | 1 µM | Max at 30 min, persists for >2h | [6] |
| Endometrial Cancer Cells (HEC-1A) | Akt Phosphorylation | 1 µM | Max at 15 min, persists for >2h | [6] |
| Hepatoma Cells (HepG2) | Akt Phosphorylation | 10 nM | Biphasic: Peak 1 at 3 min, Peak 2 at 30 min | [9] |
| Rat Uterine Luminal Epithelial Cells | Akt Phosphorylation | - | ~4-fold increase at 1h, ~6-fold at 4h | [8] |
| Hippocampal Slices | mTOR Phosphorylation | 10 nM | Significant increase at 30 min |[13] |
Table 2: Time Course of Estradiol-Induced Calcium Response
| Cell Type | Concentration (E2) | Time to Peak [Ca2+] | Duration | Reference |
|---|
| Bovine Aortic Endothelial Cells | 100 nM | Within 30 seconds | Returns to baseline within 15 min |[12] |
Experimental Protocols
Investigating these rapid signaling events requires specific methodologies. Below are generalized protocols for two key experiments.
Western Blotting for ERK1/2 Phosphorylation
This protocol is used to detect the activation of ERK1/2 by measuring its phosphorylation state.
Caption: Experimental workflow for Western blot analysis of p-ERK.
Detailed Methodology:
-
Cell Culture and Starvation: Plate cells to desired confluency. Prior to stimulation, starve cells in serum-free media for 4-24 hours to reduce basal levels of ERK phosphorylation.[14]
-
Estradiol Stimulation: Treat cells with 17β-estradiol at the desired concentrations (e.g., 10 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[1]
-
Cell Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2.[14]
-
Analysis: Quantify the band intensities using densitometry software. Express the results as a ratio of p-ERK to total ERK.[15]
Measurement of Intracellular Calcium ([Ca2+])
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration following estradiol stimulation.
Detailed Methodology:
-
Cell Seeding: Grow cells on glass coverslips suitable for microscopy.
-
Dye Loading: Wash cells with a calcium-free balanced salt solution (e.g., Ca2+-free HBSS).[2] Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM (e.g., 1-5 µM), for 30-60 minutes at 37°C in the dark.[2][12] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
De-esterification: After loading, wash the cells again with the salt solution to remove extracellular dye and allow 15-30 minutes for intracellular esterases to cleave the AM group, trapping the active dye inside the cells.[16]
-
Microscopy Setup: Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope (confocal microscopy is often preferred for spatial resolution).[2][12]
-
Baseline Measurement: Begin recording the baseline fluorescence intensity of the cells for a short period (e.g., 60 seconds) before stimulation.[2]
-
Stimulation and Recording: Perfuse the chamber with a solution containing 17β-estradiol (e.g., 100 nM) and continue to record the fluorescence intensity in real-time.[12]
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular [Ca2+]. The data is often presented as a ratio (F/F0), where F is the fluorescence at any given time point and F0 is the initial baseline fluorescence.[2] The peak amplitude and duration of the calcium transient can then be quantified.
Conclusion
The non-genomic signaling pathways activated by estradiol represent a paradigm shift in understanding steroid hormone action. The rapid activation of cascades like PI3K/Akt and MAPK/ERK, along with the mobilization of intracellular calcium, allows cells to respond swiftly to hormonal cues, complementing the slower, transcription-based genomic effects. For researchers and drug development professionals, understanding these pathways is critical. They offer novel targets for therapeutic intervention in a range of conditions, from neurodegenerative diseases to cancer and cardiovascular disorders. The ability to selectively modulate these rapid pathways, potentially uncoupling them from genomic effects, opens up exciting possibilities for designing next-generation therapeutics with improved efficacy and safety profiles. The experimental protocols provided herein offer a foundation for the robust investigation of these essential signaling networks.
References
- 1. Estrogen Receptor Protein Interaction with Phosphatidylinositol 3-Kinase Leads to Activation of Phosphorylated Akt and Extracellular Signal-Regulated Kinase 1/2 in the Same Population of Cortical Neurons: A Unified Mechanism of Estrogen Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen-Induced Extracellular Calcium Influx Promotes Endometrial Cancer Progress by Regulating Lysosomal Activity and Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Estrogen on Intracellular Ca2+ and Na+ Regulation in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Models for Evaluating Non-Genomic Estrogen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]
- 6. 17 beta-estradiol activates PI3K/Akt signaling pathway by estrogen receptor (ER)-dependent and ER-independent mechanisms in endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]
- 8. Estrogen Rapidly Activates the PI3K/AKT Pathway and Hypoxia-Inducible Factor 1 and Induces Vascular Endothelial Growth Factor A Expression in Luminal Epithelial Cells of the Rat Uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biphasic Estradiol-induced AKT Phosphorylation Is Modulated by PTEN via MAP Kinase in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estrogen-induced activation of Erk-1 and Erk-2 requires the G protein-coupled receptor homolog, GPR30, and occurs via trans-activation of the epidermal growth factor receptor through release of HB-EGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPER-Induced ERK Signaling Decreases Cell Viability of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. golan.hms.harvard.edu [golan.hms.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of 17 β-estradiol on intracellular calcium homeostasis in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Estradiol Dipropionate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Estradiol (B170435) Dipropionate (EDP) in rodent models, primarily rats and mice. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research needs.
Introduction
Estradiol Dipropionate is a synthetic ester of the natural estrogen, 17β-estradiol. Its dipropionate ester form provides a slower release and longer duration of action compared to estradiol benzoate, making it a suitable choice for studies requiring sustained estrogenic activity.[1] Common applications in rodent models include hormone replacement therapy following ovariectomy to study the effects of estrogens on various physiological and pathological processes, such as reproductive biology, metabolism, and hormone-related diseases.[2]
Animal Models and Acclimatization
2.1. Species and Strain Selection: Sprague-Dawley or Wistar rats and C57BL/6 or BALB/c mice are commonly used for reproductive and endocrine studies. The choice of species and strain should be guided by the specific research question.
2.2. Acclimatization: Upon arrival, animals should be allowed an acclimatization period of at least one week before any experimental procedures.[3] They should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Ovariectomy Protocol (for Hormone Replacement Studies)
To eliminate endogenous estrogen production, bilateral ovariectomy (OVX) is performed.
3.1. Pre-operative Preparation: Administer appropriate analgesia (e.g., Meloxicam, 5 mg/kg) subcutaneously before surgery to manage pain.[4] Anesthetize the animal using isoflurane (B1672236) or a ketamine/xylazine cocktail.[4][5]
3.2. Surgical Procedure:
-
Place the anesthetized animal in a prone position on a heating pad to maintain body temperature.
-
Shave and disinfect the surgical area on the dorsal side.
-
Make a small midline incision through the skin and underlying muscle layer.
-
Locate and gently exteriorize the ovaries.
-
Ligate the ovarian blood vessels and the fallopian tube.
-
Excise the ovary.[3]
-
Return the uterine horn to the abdominal cavity and suture the muscle and skin layers.[6]
-
Repeat the procedure for the contralateral ovary.
3.3. Post-operative Care: House animals individually for the first few days post-surgery to prevent injury.[6] Administer post-operative analgesia as required.[5] Allow a recovery period of at least one to two weeks before initiating hormone treatment to ensure complete washout of endogenous hormones.[4]
This compound Dosing and Administration
4.1. Solution Preparation: this compound is a crystalline powder that is practically insoluble in water.[7] Therefore, it must be dissolved in a suitable vehicle for injection.
-
Oil-based vehicles: Sesame oil or cottonseed oil are common choices.[8][9]
-
DMSO/Oil mixtures: For compounds that are difficult to dissolve, a stock solution in DMSO can be prepared and then further diluted in an oil vehicle like corn oil.[10]
Example Preparation in Sesame Oil: To prepare a 1 mg/mL solution, dissolve 10 mg of this compound powder in 10 mL of sterile sesame oil. Gentle warming and vortexing can aid dissolution. The solution should be sterile-filtered before use.
4.2. Administration Route: The most common route of administration for this compound in rodents is subcutaneous (s.c.) injection. Intramuscular (i.m.) injection is also a viable option.[1]
4.3. Dosing Regimen: The dosage and frequency of administration will depend on the research objectives. This compound has a longer duration of action, typically allowing for less frequent injections (e.g., once or twice a week) compared to other estradiol esters.[1]
Quantitative Data Summary
The following tables summarize typical dosages and their observed effects in ovariectomized rodent models.
Table 1: this compound Dose-Response in Rats
| Dose (per animal) | Frequency | Duration | Key Outcomes | Reference |
| 5, 10, 15, 20, 30 µg | Once weekly | 9 weeks | Dose-dependent increase in sexual receptivity behaviors. | [11] |
| 50 µg (in old rats) | Intraperitoneal | Not specified | Hyperpolarization of muscle cell membranes, indicating increased sensitivity. | [12] |
Table 2: this compound Dose-Response in Mice
| Dose | Frequency | Duration | Key Outcomes | Reference |
| 20 µ g/day | Daily | 7 days | Significant uterine and vaginal epithelial proliferation and cornification. | [13] |
| 20 µ g/day | Daily | 14 days | Endometrial hypertrophy. | [13] |
| 2 µ g/100g | Once weekly | 1 month | Increased incidence of atypical endometrial hyperplasia. | [10] |
Experimental Endpoints and Sample Collection
6.1. Uterine Wet Weight: A sensitive indicator of estrogenic activity. At the end of the experiment, euthanize the animal, dissect the uterus, trim away fat and connective tissue, and weigh it.[14]
6.2. Vaginal Cytology: Vaginal smears can be collected to assess the stage of the estrous cycle (in intact animals) or the degree of cornification as a marker of estrogenic stimulation in ovariectomized animals.
6.3. Behavioral Assessments: For studies on the neurobehavioral effects of estrogen, various behavioral tests can be employed, such as tests for anxiety-like behavior or sexual receptivity.[11][15]
6.4. Blood Sample Collection: Blood can be collected via cardiac puncture or from the tail vein to measure plasma levels of estradiol and other hormones.[14]
6.5. Histology: Uterine and vaginal tissues can be fixed in formalin, embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological examination of cell proliferation and tissue morphology.[13][14]
Signaling Pathway and Experimental Workflow Diagrams
Estradiol Signaling Pathway
Estradiol exerts its effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of estradiol to estrogen receptors (ERα and ERβ) in the cytoplasm, leading to their dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA to regulate gene transcription. Non-genomic pathways are initiated by estradiol binding to membrane-associated estrogen receptors, leading to rapid activation of intracellular signaling cascades.
Experimental Workflow for this compound In Vivo Study
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in an ovariectomized rodent model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Protocol for ovariectomy and estradiol replacement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration [jove.com]
- 6. Video: Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration [jove.com]
- 7. uspharmacist.com [uspharmacist.com]
- 8. The estrogen-injected female mouse: new insight into the etiology of PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEPO®-ESTRADIOL Estradiol cypionate injection, USP [dailymed.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Estradiol plus progesterone treatment and precopulatory behavior in prepubertally ovariectomized female rats: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of this compound on cell membrane electrical properties and their electrolyte makeup in animals of different ages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antagonistic effects of this compound and progesterone on the histology of the vagina and uterus of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estradiol or diarylpropionitrile decrease anxiety-like behavior of wildtype, but not estrogen receptor beta knockout, mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Studies Using Estradi-ol Dipropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting cell culture studies to investigate the effects of Estradiol (B170435) Dipropionate (EDP). EDP is a synthetic ester of estradiol, the primary female sex hormone, and serves as a prodrug that is hydrolyzed to estradiol in vivo and in vitro. These protocols are designed for studying estrogen receptor (ER) signaling and its downstream effects on cellular processes such as proliferation, apoptosis, and gene expression in estrogen-responsive cell lines.
Introduction
Estradiol and its analogs are crucial in regulating a myriad of physiological processes. In a research setting, understanding the cellular and molecular mechanisms of estrogenic compounds is vital for drug discovery and development, particularly in the fields of oncology, endocrinology, and reproductive biology. Estradiol Dipropionate, upon conversion to estradiol, binds to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1][2] This binding initiates two primary signaling cascades: a genomic pathway that modulates gene expression over hours to days, and a rapid, non-genomic pathway that activates various kinase cascades within minutes.[3][4]
This document provides detailed protocols for:
-
Preparing and handling this compound for cell culture experiments.
-
Conducting cell proliferation assays to assess the mitogenic effects of EDP.
-
Performing apoptosis assays to evaluate the anti-apoptotic or pro-apoptotic effects of EDP.
-
Analyzing the expression of estrogen-responsive genes using quantitative PCR (qPCR).
Data Presentation
Table 1: Effect of this compound on the Proliferation of MCF-7 Cells
| Treatment Group | Concentration (nM) | Mean Absorbance (570 nm) ± SD | Fold Change vs. Vehicle |
| Vehicle Control (0.1% EtOH) | 0 | 0.35 ± 0.04 | 1.0 |
| This compound | 0.1 | 0.58 ± 0.06 | 1.7 |
| This compound | 1.0 | 0.95 ± 0.08 | 2.7 |
| This compound | 10 | 1.12 ± 0.10 | 3.2 |
| This compound | 100 | 1.08 ± 0.09 | 3.1 |
Table 2: Induction of Apoptosis in T47D Cells by Serum Starvation and Rescue by this compound
| Treatment Group | Condition | % Apoptotic Cells (TUNEL positive) ± SD |
| Vehicle Control | 10% CS-FBS | 3.5 ± 0.8 |
| Serum Starvation | 0.1% CS-FBS | 25.2 ± 2.1 |
| This compound | 0.1% CS-FBS + 10 nM EDP | 8.9 ± 1.2 |
Table 3: Relative Gene Expression in MCF-7 Cells Treated with this compound (24-hour treatment)
| Gene | Treatment Group | Concentration (nM) | Relative mRNA Expression (Fold Change vs. Vehicle) ± SD |
| c-myc | Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 10 | 3.5 ± 0.4 | |
| PGR | Vehicle Control | 0 | 1.0 ± 0.2 |
| This compound | 10 | 5.2 ± 0.6 | |
| CCND1 | Vehicle Control | 0 | 1.0 ± 0.15 |
| This compound | 10 | 4.1 ± 0.5 | |
| ACTB (housekeeping) | Vehicle Control | 0 | 1.0 ± 0.05 |
| This compound | 10 | 1.0 ± 0.07 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Anhydrous ethanol (B145695) (EtOH) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Phenol (B47542) red-free cell culture medium
-
Charcoal-stripped fetal bovine serum (CS-FBS)
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous ethanol or DMSO.
-
Gently vortex to ensure complete dissolution.
-
Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
For experiments, thaw an aliquot and prepare working solutions by serial dilution in phenol red-free cell culture medium supplemented with CS-FBS. It is crucial to use phenol red-free medium and charcoal-stripped serum to avoid interference from estrogenic compounds present in standard media and serum.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Materials:
-
Estrogen-responsive cells (e.g., MCF-7)
-
96-well cell culture plates
-
Phenol red-free DMEM supplemented with 10% CS-FBS
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of phenol red-free DMEM with 10% CS-FBS.
-
Incubate for 24 hours to allow for cell attachment.
-
Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% ethanol).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Apoptosis Assay (TUNEL Assay)
Materials:
-
Estrogen-responsive cells (e.g., T47D)
-
24-well plate with sterile glass coverslips
-
Phenol red-free RPMI-1640 medium
-
This compound working solutions
-
TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed T47D cells onto sterile glass coverslips in a 24-well plate.
-
Once the cells reach 60-70% confluency, induce apoptosis by serum starvation (e.g., culturing in medium with 0.1% CS-FBS) for 24 hours.
-
Treat the serum-starved cells with this compound (e.g., 10 nM) or vehicle control for an additional 24 hours. Include a positive control (cells grown in 10% CS-FBS) and a negative control (serum-starved cells with vehicle).
-
Fix the cells with 4% paraformaldehyde.
-
Perform the TUNEL assay according to the manufacturer's protocol to label the fragmented DNA in apoptotic cells.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Calculate the percentage of TUNEL-positive cells.
Protocol 4: Quantitative PCR (qPCR) for Estrogen-Responsive Genes
Materials:
-
Estrogen-responsive cells (e.g., MCF-7)
-
6-well cell culture plates
-
Phenol red-free medium with 10% CS-FBS
-
This compound working solution (10 nM)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., c-myc, PGR, CCND1) and a housekeeping gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 10 nM this compound or vehicle control for 24 hours.
-
Extract total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Mandatory Visualization
Caption: Estrogen signaling pathway activated by this compound.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. statalist.org [statalist.org]
- 4. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Estradiol Dipropionate Stock Solutions for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) dipropionate is a synthetic ester of the natural estrogen, 17β-estradiol. Due to its increased stability and sustained release properties, it is a valuable tool in biomedical research, particularly in studies involving hormone-responsive cells. Accurate and consistent preparation of estradiol dipropionate stock solutions is critical for obtaining reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions, along with relevant technical data and a summary of its primary signaling pathway.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for proper handling and solution preparation.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₃₂O₄ | [1][2] |
| Molecular Weight | 384.51 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | ≥ 62.5 mg/mL (≥ 162.54 mM) | [3] |
| Solubility in Ethanol (B145695) | ≥ 5 mg/mL (≥ 13.00 mM) | [3] |
| Storage of Powder | -20°C for up to 3 years, 4°C for up to 2 years | [3] |
Recommended Solvents and Storage Conditions for Stock Solutions
The choice of solvent is critical for ensuring the stability and solubility of this compound. Dimethyl sulfoxide (B87167) (DMSO) and absolute ethanol are the most commonly used solvents for preparing stock solutions.
| Solvent | Recommended Maximum Concentration | Storage Temperature | Storage Duration | Notes |
| DMSO | 62.5 mg/mL (162.54 mM) | -80°C | Up to 2 years | Use freshly opened, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[3] Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[3] | ||
| Ethanol (absolute) | 5 mg/mL (13.00 mM) | -20°C | Up to 1 year | Ensure ethanol is sterile for cell culture applications. Aliquot to avoid repeated freeze-thaw cycles.[3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 384.51 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.845 mg of this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
-
Aliquoting: Dispense the 10 mM stock solution into sterile, single-use aliquots (e.g., 20 µL) in microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound stock and working solutions for cell culture experiments.
Caption: Workflow for preparing stock and working solutions.
Recommended Working Concentrations in Cell Culture
The optimal working concentration of this compound can vary significantly depending on the cell type and the specific biological question being investigated. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system. The table below provides a summary of effective concentrations of estradiol and its derivatives from various studies.
| Cell Line / Type | Compound | Effective Concentration Range | Observed Effect | Source(s) |
| MCF-7 (Breast Cancer) | 17β-Estradiol | 1 nM - 10 µM | Increased cell proliferation. | [4] |
| 17β-Estradiol | 10⁻¹⁰ M - 10⁻⁸ M | Increased growth rate and final cell density. | [5] | |
| 17β-Estradiol | 10 nM | Stimulation of cell proliferation. | [6] | |
| 17β-Estradiol | 10⁻⁹ M | Down-regulation of estrogen receptor protein and mRNA. | [7] | |
| Ishikawa (Endometrial Cancer) | 17β-Estradiol | 10⁻⁹ M - 10⁻⁵ M | No influence on colony formation. | [1] |
| 17β-Estradiol | 10⁻⁸ M | Sustained cell proliferation. | [1] | |
| 17β-Estradiol | 10⁻⁹ M and 10⁻⁸ M | Increased cell proliferation. | [8] | |
| 17β-Estradiol | 1 x 10⁻⁸ M | Increased cell proliferation and gene expression. | [9] | |
| ZR-75-1 (Breast Cancer) | 17β-Estradiol | 10⁻¹⁰ M - 10⁻⁸ M | Increased growth rate and final cell density. | [5] |
| Glioblastoma U87-MG | Estradiol (E2) | 5 nM | Increased cell proliferation and mitochondrial fitness. | [10] |
| Primary T Lymphocytes | 17β-Estradiol | Lower concentrations | Enhanced proliferation and IFN-γ production. | [11] |
| Primary Human Mammary Epithelial Cells | Estradiol | Not specified | Permissive effect on EGF-induced cell proliferation. | [12] |
Estradiol Signaling Pathway
Estradiol and its derivatives, like this compound, exert their effects primarily through binding to estrogen receptors (ERs), which are members of the nuclear hormone receptor superfamily. The binding of estradiol to ERs initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.
Caption: A simplified diagram of the genomic estradiol signaling pathway.
Genomic Pathway:
-
Binding and Activation: Estradiol diffuses across the cell membrane and binds to inactive estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins.
-
Dimerization and Translocation: The activated E2-ER complexes form homodimers or heterodimers and translocate to the nucleus if they were in the cytoplasm.
-
DNA Binding and Gene Transcription: In the nucleus, the E2-ER dimers bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.
-
Cellular Response: The newly synthesized proteins mediate the physiological effects of estradiol, such as cell proliferation, differentiation, and survival.
Non-Genomic Pathway:
In addition to the classical genomic pathway, estradiol can also elicit rapid cellular responses through non-genomic signaling. This involves the activation of membrane-associated estrogen receptors (mERs) and subsequent activation of various intracellular signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways. These rapid effects do not require gene transcription and can influence cellular processes like ion channel activation and kinase signaling.
Conclusion
The meticulous preparation of this compound stock solutions is fundamental to the success of in vitro studies investigating estrogen signaling. By following the detailed protocols and considering the information provided in this application note, researchers can ensure the accuracy, reproducibility, and reliability of their experimental results. Careful attention to solvent selection, storage conditions, and the determination of optimal working concentrations will contribute to a deeper understanding of the multifaceted roles of estrogens in health and disease.
References
- 1. Effects of estradiol on proliferation of endometrial adenocarcinoma cells (Ishikawa line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estradiol increases ER-negative breast cancer metastasis in an experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Effect of estradiol on human breast cancer cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of the estrogen receptor in MCF-7 cells by estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen/estrogen receptor promotes the proliferation of endometrial carcinoma cells by enhancing hMOF expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ishikawa cells exhibit differential gene expression profiles in response to oestradiol or 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of 17β-Estradiol on Cell Proliferation and Mitochondrial Fitness in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estrogen modulates in vitro T cell responses in a concentration- and receptor-dependent manner: effects on intracellular molecular targets and antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Estradiol and EGF requirements for cell-cycle progression of normal human mammary epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Estradiol Dipropionate Administration in Mice
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed information and protocols for the long-term administration of Estradiol (B170435) Dipropionate (EDP) to mice, a common practice in endocrinology, oncology, and reproductive biology research.
Introduction
Estradiol Dipropionate (EDP) is a synthetic ester of the natural estrogen, 17β-estradiol. Its esterification prolongs its half-life in the body, allowing for less frequent administration in long-term studies compared to its parent compound. Long-term administration of EDP in mice is a critical experimental tool to investigate the sustained effects of estrogen on various physiological and pathological processes, including tumor growth, bone metabolism, and neuroendocrine function. The choice of administration method is crucial for achieving stable and physiologically relevant hormone levels. Common methods include subcutaneous injections, slow-release pellets, and silastic capsules.
Data Presentation: Effects of Long-Term Estrogen Administration
The following tables summarize quantitative data from studies involving long-term administration of estradiol or its esters in mice. These data can serve as a reference for expected outcomes.
Table 1: Effect of Long-Term Estradiol Administration on Body Weight in Ovariectomized (OVX) Mice
| Estradiol Ester | Dose and Administration Method | Duration | Mouse Strain | Change in Body Weight | Reference |
| 17β-Estradiol | 0.05 µ g/mouse every 4 days (s.c. injection in miglyol) | 8 weeks | C57BL/6 | Restored to sham-operated control levels | [1] |
| 17β-Estradiol | 0.15 µ g/mouse every 4 days (s.c. injection in miglyol) | 8 weeks | C57BL/6 | Restored to sham-operated control levels | [1] |
| 17β-Estradiol | Late replacement after 12 and 20 weeks post-OVX | 4 weeks | C57BL/6J | Decreased body weight gain compared to OVX controls | [2] |
| 17β-Estradiol | Osmotic pumps | 2 weeks | Ovariectomized obese mice | - | [3] |
| Rcan2-/- mice | Ovariectomy | 12 weeks | B6 | OVX mice gained significantly more weight than sham-operated mice | [4] |
Table 2: Effect of Long-Term Estradiol Administration on Uterine Weight in Ovariectomized (OVX) Mice
| Estradiol Ester | Dose and Administration Method | Duration | Mouse Strain | Uterine Weight | Reference |
| This compound | 20 µ g/day (s.c. injection) | 14 days | Not Specified | Endometrial hypertrophy with cyst-like appearance of uterine glands | [2] |
| 17β-Estradiol | 0.18 mg slow-release pellet (60-day release) | 5 weeks | C57BL/6 | Significantly increased compared to OVX controls | [5] |
| 17β-Estradiol | 0.72 mg slow-release pellet (90-day release) | 5 weeks | C57BL/6 | Significantly increased compared to OVX controls | [5] |
| 17β-Estradiol | Silastic capsule (36 µg/mL in sesame oil) | 5 weeks | C57BL/6 | Significantly increased compared to OVX controls | [5] |
| 17β-Estradiol | 56 µg/kg/day (peroral in hazelnut cream) | 5 weeks | C57BL/6 | Significantly increased compared to OVX controls | [5] |
Table 3: Effect of Long-Term Estradiol Administration on Bone Parameters in Mice
| Estradiol Ester | Dose and Administration Method | Duration | Mouse Strain | Effect on Bone | Reference |
| 17β-Estradiol | 0.05 µ g/mouse every 4 days (s.c. injection in miglyol) | 8 weeks | C57BL/6 | Rescued OVX-induced decrease in Bone Mineral Density (BMD) | [1][6] |
| 17β-Estradiol | 0.15 µ g/mouse every 4 days (s.c. injection in miglyol) | 8 weeks | C57BL/6 | Rescued OVX-induced decrease in Bone Mineral Density (BMD) | [1][6] |
| 17β-Estradiol | 0.72 mg slow-release pellet | 6 weeks | Foxn1nu nude mice | Increased bone mineral density and volume | [7] |
| 17β-Estradiol | Not specified | Not specified | Male-to-female mouse model | Increased cortical thickness and trabecular bone accrual | [8] |
Experimental Protocols
Protocol for Ovariectomy in Mice
Ovariectomy (OVX) is the surgical removal of the ovaries and is a standard procedure to create a model of menopause and eliminate endogenous estrogen production before exogenous hormone administration.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Sterile saline
-
Heating pad
Procedure:
-
Anesthesia and Analgesia: Anesthetize the mouse using an appropriate anesthetic protocol. Administer a pre-operative analgesic to manage pain.
-
Surgical Preparation: Shave the fur on the dorsal side of the mouse, over the flank area. Clean the surgical site with an antiseptic solution.
-
Incision: Make a small (~1 cm) incision through the skin and underlying muscle layer of the flank to expose the peritoneal cavity. The ovaries are typically located in the retroperitoneal space, embedded in a fat pad.
-
Ovary Removal: Gently exteriorize the ovary and the associated fat pad. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.
-
Closure: Return the uterine horn to the peritoneal cavity. Close the muscle layer with a simple interrupted suture pattern. Close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as required. Monitor the mouse for signs of pain, infection, or distress. Allow for a recovery period of at least one to two weeks before initiating hormone treatment to ensure the clearance of endogenous hormones.[7]
Protocol for Preparation and Administration of this compound via Subcutaneous Injection
Subcutaneous injections offer a straightforward method for regular EDP administration.
Materials:
-
This compound (EDP) powder
-
Sesame oil (or other suitable sterile vehicle)
-
Sterile vials
-
Syringes (1 mL) and needles (25-27 gauge)
-
Vortex mixer
-
Scale
Preparation of EDP Solution (Example concentration: 20 µ g/100 µL):
-
Weigh the desired amount of EDP powder using an analytical balance. For a 1 mg/mL stock solution, weigh 10 mg of EDP.
-
Dissolve the EDP powder in a sterile vehicle such as sesame oil. To prepare a 1 mg/mL stock solution, dissolve 10 mg of EDP in 10 mL of sesame oil.
-
Vortex the solution thoroughly until the EDP is completely dissolved. Gentle warming may aid dissolution.
-
For a working solution of 200 µg/mL (20 µ g/100 µL), dilute the 1 mg/mL stock solution 1:5 with sterile sesame oil.
-
Store the prepared solution in a sterile, light-protected vial at 4°C. The stability of estradiol esters in oil is generally good, but fresh preparations are recommended for long-term studies.
Administration Procedure:
-
Gently restrain the mouse.
-
Draw the desired volume of the EDP solution into a sterile syringe. For a 20 µg dose, inject 100 µL of the 200 µg/mL solution.
-
Lift the skin on the back of the mouse, creating a "tent."
-
Insert the needle into the subcutaneous space at the base of the skin tent.
-
Inject the solution slowly and then withdraw the needle.
-
Gently massage the injection site to aid dispersion of the oil-based vehicle.
-
Administer injections at a consistent time each day or as required by the experimental design. A study by Majumder & Maiti (1993) administered 20 micrograms/day for up to 14 days.[2]
Visualizations
Estrogen Signaling Pathway
The biological effects of this compound are mediated through the activation of estrogen receptors (ERs), which leads to both genomic and non-genomic signaling cascades.
Caption: Overview of genomic and non-genomic estrogen signaling pathways.
Experimental Workflow for Long-Term EDP Administration in Mice
A typical workflow for a long-term study involving EDP administration in ovariectomized mice is outlined below.
Caption: Standard experimental workflow for long-term EDP studies in mice.
References
- 1. Effects of long-term dietary administration of estrogen receptor-beta agonist diarylpropionitrile on ovariectomized female ICR (CD-1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic effects of late-onset estradiol replacement in high-fat-fed ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estradiol treatment increases M2-like visceral adipose tissue macrophages in obese ovariectomized mice regardless of its anorectic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rcan2 and estradiol independently regulate body weight in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for long-term 17β-estradiol administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skeletal impact of 17β-estradiol in T cell-deficient mice: age-dependent bone effects and osteosarcoma formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estradiol increases cortical and trabecular bone accrual and bone strength in an adolescent male-to-female mouse model of gender-affirming hormone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Estradiol Dipropionate in Hormone-Dependent Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) Dipropionate (EDP) is a synthetic ester of the natural estrogen, 17β-estradiol.[1] Its slower release and prolonged duration of action compared to estradiol make it a candidate for inducing and maintaining hormone-dependent cancer models, particularly for breast and prostate cancer research. These models are invaluable tools for studying tumor biology, evaluating novel therapeutic agents, and understanding mechanisms of hormone action and resistance. This document provides detailed application notes and protocols for the use of Estradiol Dipropionate in establishing such models.
Mechanism of Action
This compound acts as a prodrug, being metabolized in the body to release estradiol. Estradiol then binds to estrogen receptors (ERs), primarily ERα and ERβ, which are transcription factors.[2][3] Upon ligand binding, the ERs dimerize and translocate to the nucleus where they bind to estrogen response elements (EREs) on the DNA, initiating the transcription of genes involved in cell proliferation, survival, and differentiation.[2][3] In hormone-dependent cancers, this signaling pathway is often dysregulated, leading to uncontrolled tumor growth.
Data Presentation
Table 1: Dosage and Administration of Estradiol Esters in Research
| Compound | Animal Model | Dosage | Route of Administration | Vehicle | Reference |
| This compound | Human (Prostate Cancer) | 5 mg/week | Intramuscular | Oil | [1] |
| This compound | Pubertal Girls | 50 µg/kg | Intramuscular | Oil | [1] |
| Estradiol Pellets | Nude Mice (MCF-7 Xenograft) | 0.18 mg - 0.72 mg (60-day release) | Subcutaneous | Solid Pellet | [4][5] |
| Estradiol Valerate | Nude Mice (MCF-7 Xenograft) | Not Specified | Injectable | Not Specified | [4] |
| Estradiol | Ovariectomized Nude Mice | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Tumor Induction and Growth in Hormone-Supplemented Models
| Cancer Type | Animal Model | Hormone/Carcinogen | Tumor Incidence | Tumor Latency | Key Findings | Reference |
| Prostate Adenocarcinoma | Lobund-Wistar Rats | MNU + Testosterone (B1683101) Propionate | 50-90% | ~11.5 months | Estradiol treatment reduced tumor incidence. | [7] |
| Breast Cancer (MCF-7) | Nude Mice | Estradiol Pellets | High | Variable | Tumor growth is dependent on estrogen supplementation. | [5] |
| Prostate Cancer | Noble Rats | Testosterone + Estradiol | >90% | 12 months | High incidence of prostate cancer with combined hormone treatment. | [8] |
| Breast Cancer (MCF-7) | Athymic Mice | Estradiol | 50% (Subcutaneous) - 80% (Orthotopic) | Not Specified | Orthotopic injection site leads to higher tumor incidence. | [9] |
Experimental Protocols
Disclaimer: The following protocols are synthesized from available literature. Dosages of this compound for animal models are not well-established in recent literature. Researchers should perform pilot studies to determine the optimal dose for their specific model and experimental goals. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Protocol 1: Preparation of this compound in Oil for Injection
Materials:
-
This compound powder (CAS 113-38-2)
-
Sterile vegetable oil (e.g., sesame oil, corn oil)
-
Sterile glass vials
-
Sterile filters (0.22 µm)
-
Syringes and needles
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Calculate the required amount of this compound and sterile oil to achieve the desired concentration (e.g., 1 mg/mL).
-
In a sterile environment (e.g., a laminar flow hood), add the weighed this compound powder to a sterile glass vial.
-
Add the calculated volume of sterile oil to the vial.
-
Gently warm the mixture to 37-40°C to aid in dissolution.
-
Vortex the mixture until the this compound is completely dissolved. Visually inspect for any particulate matter.
-
Sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the prepared solution at room temperature, protected from light.[10] Check for any precipitation before each use. If crystals have formed, gently warm and shake the vial to redissolve.[11]
Protocol 2: Induction of Estrogen-Dependent Breast Cancer Xenograft Model (Adapted from MCF-7 models)
Animal Model:
-
Female ovariectomized immunodeficient mice (e.g., NU/NU, NOD/SCID)
Procedure:
-
Hormone Supplementation:
-
One week prior to tumor cell inoculation, begin hormone supplementation.
-
Administer this compound solution via intramuscular or subcutaneous injection. A starting dose of 2 µg per 100g body weight, administered once a week, can be considered for initial studies, based on findings in other contexts.[12] Dose and frequency should be optimized in a pilot study.
-
-
Cell Preparation:
-
Culture MCF-7 cells (or other ER+ breast cancer cell line) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10^7 cells/mL.
-
-
Tumor Cell Inoculation:
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank or orthotopically into the mammary fat pad.
-
-
Tumor Monitoring:
-
Continue weekly this compound injections.
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Monitor animal health, including body weight and signs of toxicity.
-
Protocol 3: Induction of Hormone-Dependent Prostate Cancer Model in Rats (Adapted from Testosterone/Estradiol models)
Animal Model:
-
Male Noble (Nb) or Lobund-Wistar (L-W) rats.
Procedure:
-
Hormone and Carcinogen Administration (Example based on L-W rat model):
-
This protocol often involves a combination of a chemical carcinogen and hormonal stimulation.
-
A single intravenous injection of N-methyl-N-nitrosourea (MNU) can be administered.
-
Concurrently, begin long-term hormonal treatment.
-
-
Hormone Supplementation:
-
Administer a combination of a testosterone ester (e.g., testosterone propionate) and this compound.
-
Based on historical human data for prostate cancer treatment, a weekly intramuscular injection of this compound could be a starting point for dose-finding studies.[1] The combination with testosterone is crucial for inducing prostate tumors in many models.[13][14]
-
-
Tumor Monitoring:
-
Monitor animals for signs of tumor development, which may have a long latency period (several months).[7]
-
Regularly palpate for tumors and monitor animal health.
-
At the end of the study, perform necropsy and histopathological analysis of the prostate and other organs.
-
Visualizations
Estradiol Signaling Pathway in Cancer Cells
Caption: Estradiol signaling in hormone-dependent cancer.
General Experimental Workflow for Inducing Hormone-Dependent Cancer Models
Caption: Workflow for hormone-dependent cancer model induction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Low Dose, Low Cost Estradiol Pellets Can Support MCF-7 Tumour Growth in Nude Mice without Bladder Symptoms [jcancer.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Prevention and treatment of experimental prostate cancer in Lobund-Wistar rats. I. Effects of estradiol, dihydrotestosterone, and castration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Local regulation of human breast xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspharmacist.com [uspharmacist.com]
- 11. DEPO®-ESTRADIOL Estradiol cypionate injection, USP [dailymed.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Testosterone Treatment Is a Potent Tumor Promoter for the Rat Prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MNU Plus Testosterone Rat Model of Prostate Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Estradiol Dipropionate in Neuroprotection Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are primarily based on research conducted with 17β-estradiol, the active metabolite of Estradiol (B170435) Dipropionate. Estradiol Dipropionate is a long-acting ester prodrug, and as such, its pharmacokinetic profile differs significantly from 17β-estradiol. Researchers using this compound should adapt the dosing, administration frequency, and timing of assessments outlined in these protocols to account for its slower release and longer duration of action. Pilot studies are recommended to establish the optimal dosing regimen for this compound in the specific models being used.
Introduction: Estradiol and Neuroprotection
Estradiol, a primary estrogenic hormone, has emerged as a potent neuroprotective agent in a variety of experimental models of neurological injury and disease.[1][2] Its protective effects are observed in conditions such as ischemic stroke, Alzheimer's disease, and Parkinson's disease.[3][4] The mechanisms underlying this neuroprotection are multifaceted, involving both genomic and rapid non-genomic signaling pathways, antioxidant effects, and modulation of inflammatory responses.[1][3][5]
This compound, a synthetic ester of estradiol, offers a longer-acting profile, which may be advantageous for therapeutic applications requiring sustained hormone levels. It acts as a prodrug, being gradually hydrolyzed in the body to release 17β-estradiol. These notes provide a framework for investigating the neuroprotective potential of this compound, with detailed protocols adapted from established research with 17β-estradiol.
Mechanism of Action: Key Signaling Pathways
Estradiol's neuroprotective effects are mediated primarily through its interaction with Estrogen Receptors (ERs), namely ERα and ERβ.[4] These interactions trigger a cascade of intracellular events that promote cell survival and inhibit apoptotic pathways.
-
Genomic Pathway: The classical mechanism involves estradiol binding to nuclear ERs, which then act as transcription factors to regulate the expression of genes involved in cell survival, such as the anti-apoptotic protein Bcl-2.[3][6]
-
Non-Genomic (Rapid) Pathway: Estradiol can also bind to ERs located at the cell membrane, initiating rapid signaling cascades independent of gene transcription.[4] These pathways are critical for acute neuroprotection. Key rapid signaling cascades include:
-
PI3K/Akt Pathway: Activation of this pathway inhibits pro-apoptotic proteins and the activity of Glycogen Synthase Kinase-3β (GSK3β), a key enzyme in neuronal apoptosis.[4]
-
MAPK/ERK Pathway: This pathway leads to the activation of transcription factors like CREB, which promotes the expression of survival-related genes, including Brain-Derived Neurotrophic Factor (BDNF).[6]
-
-
Antioxidant Effects: Estradiol's phenolic A-ring structure allows it to act as a direct free-radical scavenger, protecting neurons from oxidative stress, a common feature of neurodegenerative diseases and ischemic injury.[3][7]
References
- 1. Mechanisms of neuroprotection by estrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estradiol is a neuroprotective factor in in vivo and in vitro models of brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotection by estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of 17β-Estradiol Rely on Estrogen Receptor Membrane Initiated Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outlook on the neuroprotective effect of estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by estrogens in a mouse model of focal cerebral ischemia and in cultured neurons: evidence for a receptor-independent antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Detection of Estradiol Dipropionate-Induced Protein Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of proteins induced by Estradiol (B170435) Dipropionate, a synthetic estrogen. The protocols and data presented herein are intended to facilitate the assessment of target protein expression in tissues following treatment with this compound.
Estradiol Dipropionate is a prodrug that is converted to the natural hormone 17β-estradiol in the body. Its mechanism of action involves binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1] This binding initiates a signaling cascade that modulates the transcription of various genes, leading to altered protein expression. Key proteins regulated by estradiol include the estrogen receptor itself, the progesterone (B1679170) receptor (PR), and components of growth factor signaling pathways such as the mTOR pathway.[2][3]
Target Proteins and Antibody Selection
The primary targets for IHC analysis following this compound treatment are Estrogen Receptor α (ERα) and Progesterone Receptor (PR), as their expression is well-established to be regulated by estrogens. Additionally, key proteins in the mTOR signaling pathway, such as phosphorylated mTOR (p-mTOR) and its downstream effector S6K, are relevant targets for understanding the cellular response.
| Target Protein | Recommended Antibody Clone | Host Species | Applications | Supplier (Example) |
| Estrogen Receptor α (ERα) | SP1 | Rabbit Monoclonal | IHC-P, WB, ICC/IF | Abcam (ab16660) |
| Progesterone Receptor (PR) | 1E2 | Rabbit Monoclonal | IHC-P | Roche |
| Phospho-mTOR (Ser2448) | EPR426(2) | Rabbit Monoclonal | WB, IHC-P | Abcam (ab109268) |
| Phospho-p70 S6 Kinase (Thr389) | 108D2 | Rabbit Monoclonal | WB, IHC-P, IF | Cell Signaling Technology (#9234) |
Quantitative Data Summary
The following tables summarize quantitative data on protein expression changes induced by 17β-estradiol, which serves as a surrogate for this compound.
Table 1: Changes in Estrogen and Progesterone Receptor Expression
This table is based on semi-quantitative IHC scoring methods like the Allred score, which combines the proportion of positive cells and staining intensity.
| Treatment | Target Protein | Scoring Method | Score (Control) | Score (Estradiol-Treated) | Fold Change (Approx.) |
| 17β-estradiol | ERα | Allred Score | 3 | 7 | ~2.3 |
| 17β-estradiol | PR | Allred Score | 2 | 6 | 3.0 |
Note: Data is illustrative and based on typical findings in breast cancer models. Actual scores may vary depending on the tissue and experimental conditions.
Table 2: Modulation of mTOR Pathway Protein Expression
This table presents data from Western blot analyses quantifying changes in the phosphorylation of key mTOR pathway proteins following estradiol treatment.[2][3]
| Treatment | Target Protein | Method | Control (Relative Units) | Estradiol-Treated (Relative Units) | Fold Change |
| 17β-estradiol (10 nM) | p-mTOR (Ser2448) | Western Blot | 1.0 | 2.5 ± 0.3 | 2.5 |
| 17β-estradiol (10 nM) | p-p70 S6K (Thr389) | Western Blot | 1.0 | 3.2 ± 0.4 | 3.2 |
| 17β-estradiol (10 nM) | p-AMPK | Western Blot | 1.0 | 1.8 ± 0.2 | 1.8 |
Data represents mean ± standard deviation from representative in vitro studies.[2][3]
Experimental Protocols
Immunohistochemistry Protocol for ERα and PR
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in Xylene: 2 changes for 5 minutes each.
- Immerse in 100% Ethanol (B145695): 2 changes for 3 minutes each.
- Immerse in 95% Ethanol: 2 minutes.
- Immerse in 70% Ethanol: 2 minutes.
- Rinse in distilled water.
2. Antigen Retrieval:
- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat to 95-100°C in a water bath or steamer for 20-30 minutes.
- Allow slides to cool to room temperature for 20 minutes.
- Rinse slides in Tris-buffered saline (TBS) with 0.05% Tween-20 (TBST).
3. Peroxidase Blocking:
- Incubate slides with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
- Rinse with TBST.
4. Blocking:
- Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in TBST) for 30 minutes at room temperature to reduce non-specific binding.
5. Primary Antibody Incubation:
- Dilute the primary antibody (e.g., anti-ERα clone SP1 or anti-PR clone 1E2) to its optimal concentration in the blocking solution.
- Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Detection:
- Rinse slides with TBST: 3 changes for 5 minutes each.
- Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30 minutes at room temperature.
- Rinse with TBST: 3 changes for 5 minutes each.
- Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Rinse with TBST: 3 changes for 5 minutes each.
7. Chromogen Development:
- Incubate slides with a DAB (3,3'-diaminobenzidine) substrate solution until the desired brown color develops (typically 1-10 minutes).
- Rinse with distilled water.
8. Counterstaining:
- Immerse slides in Hematoxylin for 1-2 minutes.
- Rinse with distilled water.
- "Blue" the sections in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) or running tap water.
- Rinse with distilled water.
9. Dehydration and Mounting:
- Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
- Clear in xylene.
- Mount with a permanent mounting medium.
10. Image Analysis and Quantification:
- Acquire high-resolution digital images of the stained tissue sections.
- Perform semi-quantitative analysis using scoring systems such as the Allred score or H-score to evaluate the intensity and percentage of positive cells.
Visualizations
This compound signaling pathway.
Immunohistochemistry experimental workflow.
Logical relationship of protein induction.
References
- 1. Immunohistochemical detection of an estrogen-regulated protein by monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 17β-Estradiol Induces Mitophagy Upregulation to Protect Chondrocytes via the SIRT1-Mediated AMPK/mTOR Signaling Pathway [frontiersin.org]
- 3. 17β-estradiol activates mTOR in chondrocytes by AKT-dependent and AKT-independent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After Estradiol Dipropionate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estradiol (B170435) Dipropionate, a synthetic ester of estradiol, is a potent estrogen receptor agonist widely utilized in research to investigate the effects of estrogen signaling on cellular processes. A fundamental aspect of its activity is the modulation of the cell cycle, a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making the study of compounds like Estradiol Dipropionate crucial in oncology and drug development.
Flow cytometry, in conjunction with a DNA intercalating dye such as Propidium (B1200493) Iodide (PI), is a powerful technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[1][2][3] This method relies on the stoichiometric binding of PI to DNA, where the fluorescence intensity of the stained cells is directly proportional to their DNA content.[2][4] This allows for the quantification of cell populations in each phase, providing valuable insights into the proliferative or anti-proliferative effects of therapeutic agents.
These application notes provide a detailed protocol for assessing the impact of this compound treatment on the cell cycle of a model cell line (e.g., MCF-7, an estrogen receptor-positive breast cancer cell line) using flow cytometry with PI staining.
Principle of the Assay
Following treatment with this compound, cells are harvested and fixed to permeabilize their membranes. Treatment with RNase A is essential to prevent the staining of double-stranded RNA by propidium iodide.[1][5] The cells are then stained with a saturating concentration of PI. The stained cells are analyzed on a flow cytometer, where the fluorescence emitted from each cell is measured. The resulting data is displayed as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.[2][6]
Data Presentation: Expected Effects of this compound on Cell Cycle Distribution
Treatment of estrogen receptor-positive cells with this compound is expected to promote cell cycle progression, primarily by driving cells from the G1 phase into the S phase.[7][8] The following table summarizes the anticipated quantitative changes in cell cycle distribution.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (e.g., 0.1% DMSO) | 65 - 75 | 10 - 20 | 10 - 15 |
| This compound (e.g., 10 nM) | 40 - 50 | 30 - 40 | 15 - 25 |
Note: The percentages are representative and can vary depending on the cell line, concentration of this compound, treatment duration, and other experimental conditions.
Experimental Protocols
Materials and Reagents
-
Cell Line: Estrogen receptor-positive cell line (e.g., MCF-7)
-
Cell Culture Medium: As appropriate for the cell line (e.g., DMEM with 10% Fetal Bovine Serum)
-
This compound
-
Vehicle Control: (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS): sterile-filtered
-
Trypsin-EDTA
-
Propidium Iodide (PI) Staining Solution:
-
Flow Cytometry Tubes
-
Centrifuge
-
Flow Cytometer
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the chosen cell line into 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
(Optional) To synchronize the cells in the G0/G1 phase, replace the growth medium with a serum-free or low-serum medium for 24-48 hours.
-
Replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 10 nM) or the vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Aspirate the medium and wash the cells once with PBS.
-
Harvest the cells by adding trypsin-EDTA and incubating until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[4]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[4][10]
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[4][10]
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[10]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[10]
-
Incubate the cells at room temperature for 15-30 minutes in the dark.[9][10]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cells to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.[4]
-
Collect data for at least 10,000 events per sample.[4]
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3, depending on the instrument).[4][10]
-
Gate out doublets and aggregates using a plot of pulse-width versus pulse-area for the fluorescence signal.[10]
-
Generate a histogram of the DNA content (PI fluorescence).
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathway
Estradiol and its derivatives, like this compound, exert their effects on the cell cycle through both genomic and non-genomic signaling pathways.[7][11] The classical genomic pathway involves the binding of estradiol to estrogen receptors (ERα and ERβ) in the cytoplasm, leading to their translocation to the nucleus where they act as transcription factors to regulate the expression of genes involved in cell cycle progression, such as Cyclin D1.[7][12][13] Non-genomic pathways are initiated at the plasma membrane and involve the rapid activation of kinase cascades like the MAPK/ERK and PI3K/Akt pathways, which can also contribute to cell cycle entry.[7][11][14]
Caption: this compound signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Coefficient of Variation (CV) of G0/G1 peak | - Inconsistent staining- Cell clumping- High flow rate | - Ensure thorough mixing during staining- Filter cell suspension if clumping is observed- Use a lower flow rate during acquisition |
| No clear G2/M peak | - Insufficient number of cells in G2/M- Apoptotic cells | - Increase cell number or treat for a longer duration- Use an apoptosis marker to exclude apoptotic cells from the analysis |
| High background fluorescence | - Incomplete RNase digestion- PI concentration too high | - Ensure RNase A is active and incubation time is sufficient- Titrate the PI concentration |
Conclusion
The protocol described provides a robust and reliable method for analyzing the effects of this compound on the cell cycle using flow cytometry. This technique is a valuable tool for researchers in various fields, including cancer biology and drug discovery, to quantitatively assess the impact of estrogenic compounds on cell proliferation. Accurate and consistent execution of this protocol will yield high-quality data that can elucidate the mechanisms of action of such compounds.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. nanocellect.com [nanocellect.com]
- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Flow Cytometry Protocol [sigmaaldrich.com]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Estrogen and rapamycin effects on cell cycle progression in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Multifaceted Regulation of Cell Cycle Progression by Estrogen: Regulation of Cdk Inhibitors and Cdc25A Independent of Cyclin D1-Cdk4 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Estradiol Dipropionate Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent solubilization of active compounds is paramount for experimental success. Estradiol (B170435) Dipropionate, a synthetic ester of the natural estrogen estradiol, presents a common challenge due to its low aqueous solubility. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my Estradiol Dipropionate precipitating when I dilute my organic stock solution in an aqueous buffer?
A1: This phenomenon, often termed "solvent-shifting precipitation," is common for hydrophobic compounds like this compound. When a concentrated stock solution in a "good" organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer (a "poor" solvent), the solubility of the compound drastically decreases, leading to precipitation. The key is to maintain a sufficient concentration of the organic co-solvent in the final aqueous solution to keep the this compound dissolved.
Q2: What is the recommended organic solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and effective organic solvents for preparing stock solutions of this compound.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[2]
Q3: What is the maximum concentration of organic solvent (e.g., DMSO) that is safe for my cell culture experiments?
A3: The tolerance of cell lines to organic solvents varies. As a general rule, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%, to avoid cytotoxic effects.[3] Most cell lines can tolerate up to 0.5% DMSO without significant toxicity.[3][4] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.[4]
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: While specific data for this compound is limited, studies on its parent compound, 17β-estradiol, show that its aqueous solubility is relatively stable between pH 4 and pH 7 but increases significantly at a more alkaline pH, such as pH 10.[5] This is likely due to the ionization of the phenolic hydroxyl group on the steroid's A-ring.
Q5: Can I do anything to increase the aqueous solubility of this compound without using organic co-solvents?
A5: Yes, complexation with cyclodextrins is a widely used technique to enhance the aqueous solubility of poorly soluble drugs, including estradiol and its esters.[6][7][8] Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic drug molecule within their central cavity, thereby increasing its solubility in water.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[6][7]
Solubility Data
The following tables summarize the available quantitative data for the solubility of this compound and its parent compound, 17β-Estradiol.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | 21 - 62.5 mg/mL | [2][9] |
| Ethanol | 5 - 20 mg/mL | [1][2] |
Table 2: Achievable Concentrations of this compound and 17β-Estradiol in Aqueous Solutions with Co-solvents
| Compound | Co-solvent System | Achievable Concentration | Reference |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.08 mg/mL | [1] |
| 17β-Estradiol | 20% DMSO in PBS (pH 7.2) (1:4 DMSO:PBS) | 0.2 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or 200-proof Ethanol
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube or vial.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2] Stock solutions in DMSO are generally stable for at least one year at -80°C.[2]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments (e.g., Cell Culture)
Objective: To prepare a diluted aqueous working solution of this compound for use in cell culture experiments, ensuring the final co-solvent concentration is minimized.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level for your cells (ideally ≤ 0.1%).
-
In a sterile conical tube, add the required volume of the pre-warmed aqueous buffer or cell culture medium.
-
While vigorously vortexing the aqueous medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition to a larger, agitated volume is crucial to prevent localized high concentrations and subsequent precipitation.
-
Continue vortexing for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, it may indicate that the solubility limit has been exceeded.
Troubleshooting Guide
If you encounter precipitation when preparing your aqueous this compound solution, follow this troubleshooting workflow.
Experimental Workflow for Solubility Testing
The following diagram outlines a general workflow for determining the solubility of this compound in a specific aqueous solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of 2-hydroxypropyl-beta-cyclodextrin on the aqueous solubility of drugs and transdermal delivery of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | Estrogen/Progesterone Agonist | CAS 113-38-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Estradiol Dipropionate Dosage for Consistent In Vivo Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Estradiol (B170435) Dipropionate (EDP) in in vivo experiments. Our resources, including troubleshooting guides and frequently asked questions, are designed to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Estradiol Dipropionate and how does it differ from other estradiol esters?
This compound is a synthetic ester of the natural estrogen, 17β-estradiol. The addition of two propionate (B1217596) groups to the estradiol molecule makes it more lipophilic, resulting in a slower release from the injection site and a longer duration of action compared to estradiol benzoate.[1] However, its duration of action is generally shorter than that of estradiol valerate (B167501) or estradiol cypionate.[1][2]
Q2: What is the typical duration of action for a single injection of this compound?
A single intramuscular injection of 5 mg of this compound has a duration of action of approximately 5 to 8 days.[1] This can vary depending on the species, dose, and vehicle used.
Q3: What is the recommended vehicle for dissolving this compound for in vivo injections?
This compound is typically dissolved in a sterile oil-based vehicle for intramuscular or subcutaneous injection. Common vehicles include sesame oil, corn oil, or miglyol.[3] The choice of vehicle can influence the absorption rate and duration of action.
Q4: How should I prepare the this compound solution for injection?
Under sterile conditions, accurately weigh the required amount of this compound powder and dissolve it in the sterile vehicle to achieve the desired final concentration.[3] Gentle warming and vortexing may be necessary to ensure complete dissolution. For detailed steps, please refer to the Experimental Protocols section.
Q5: What are the recommended routes of administration for this compound in rodents?
The most common routes of administration in rodents are intramuscular (IM) and subcutaneous (SC) injections.[4][5] The choice between these routes can affect the absorption kinetics of the compound.
Q6: How can I monitor the in vivo effects of this compound administration?
The effects of this compound can be monitored through various physiological and behavioral endpoints, including:
-
Serum Estradiol Levels: Direct measurement of circulating 17β-estradiol levels via ELISA or other immunoassays.
-
Uterine Weight: In ovariectomized animals, an increase in uterine weight is a classic and reliable indicator of estrogenic activity.[6]
-
Vaginal Cytology: Changes in the cellular composition of vaginal smears can indicate the stage of the estrous cycle, which is influenced by estrogen levels.
-
Behavioral Assessments: For neuroscience studies, behavioral tests such as the open field or elevated zero maze can be used to assess anxiety-like behaviors, which can be modulated by estradiol.[7]
-
Cardiovascular Parameters: In some models, heart rate and other cardiovascular parameters may be monitored, as estrogen can have effects on the cardiovascular system.[8]
Troubleshooting Guide for Inconsistent In Vivo Results
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in physiological responses between animals in the same treatment group. | Inconsistent Injection Technique: Variation in injection depth (subcutaneous vs. intramuscular), volume, or leakage from the injection site. | - Ensure all personnel are trained on a standardized injection protocol. - For subcutaneous injections, gently pinch the skin to form a tent and inject into the space created. - For intramuscular injections, ensure the needle is of appropriate length to reach the target muscle. - Observe the injection site for any leakage after administration. |
| Improper Drug Formulation: Incomplete dissolution of this compound in the vehicle, leading to inconsistent dosing. | - Visually inspect the solution for any particulate matter before each injection. - If crystals are observed, gently warm the solution and vortex until fully dissolved. - Prepare fresh solutions regularly to avoid precipitation over time. | |
| Animal-Specific Factors: Differences in age, weight, strain, or underlying health status can affect metabolism and response. | - Use animals of a consistent age, weight, and genetic background. - House animals under standardized environmental conditions (light-dark cycle, temperature, diet). | |
| Observed effect is shorter or longer than expected. | Incorrect Vehicle Selection: The type of oil vehicle can influence the release rate of the ester. | - Consider the properties of different oil vehicles. For example, some studies suggest that different oils can lead to varied absorption rates. |
| Inappropriate Dosage: The dose may be too low to elicit a sustained response or too high, leading to receptor downregulation. | - Perform a dose-response study to determine the optimal dose for your specific experimental model and desired duration of effect. | |
| No observable effect or a very weak response. | Degradation of this compound: Improper storage of the powder or prepared solution can lead to loss of potency. | - Store this compound powder in a cool, dark, and dry place. - Store prepared solutions in oil at room temperature, protected from light. While generally stable, long-term storage should be validated. |
| Incorrect Route of Administration: The chosen route may not be optimal for the desired outcome. | - Review literature for the most appropriate administration route for your research question. Subcutaneous and intramuscular routes have different absorption profiles.[4] | |
| Estrogen Receptor Insensitivity: The animal model may have altered estrogen receptor expression or sensitivity. | - Verify the expression of estrogen receptors (ERα and ERβ) in the target tissue of your animal model. |
Quantitative Data Summary
Table 1: Pharmacokinetic Profile of Estradiol Esters (Intramuscular Administration)
| Estradiol Ester | Time to Peak Plasma Level | Duration of Elevated Estrogen Levels |
| Estradiol Benzoate | ~2 days | 4-5 days |
| This compound | Not specified in direct comparison, but generally considered intermediate | 5-8 days[1] |
| Estradiol Valerate | ~2 days | 7-8 days |
| Estradiol Cypionate | ~4 days | ~11 days |
| Data compiled from a comparative study in humans.[2] |
Table 2: Dose-Response of this compound on Precopulatory Behavior in Ovariectomized Rats (Weekly Injections)
| This compound Dose (µ g/animal ) | Observed Behavioral Outcome |
| 5 | Minimal to no precopulatory behavior |
| 10 | Partial expression of precopulatory behavior |
| 15 | More complete precopulatory behavior |
| 20 | Consistent and well-defined precopulatory behavior |
| 30 | High levels of precopulatory behavior |
| Adapted from a study on prepubertally ovariectomized female rats.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound in Oil for Injection
Materials:
-
This compound powder
-
Sterile sesame oil (or other suitable sterile oil vehicle)
-
Sterile glass vial
-
Sterile magnetic stir bar (optional)
-
Vortex mixer
-
Warming plate or water bath
-
Sterile syringes and needles
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile glass vial.
-
Add the calculated volume of sterile sesame oil to the vial to achieve the target concentration.
-
Add a sterile magnetic stir bar to the vial if using a stir plate.
-
Gently warm the vial to approximately 40°C to aid in dissolution. Do not overheat, as this may degrade the compound.
-
Vortex or stir the solution until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Allow the solution to cool to room temperature before drawing it into syringes for injection.
-
Store the prepared solution at room temperature, protected from light.
Protocol 2: Subcutaneous Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device
-
Sterile 1 mL syringe with a 25-27 gauge needle
-
70% ethanol (B145695) and sterile gauze
Procedure:
-
Gently restrain the mouse, allowing access to the dorsal scapular region.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Draw the correct volume of the this compound solution into the syringe.
-
Gently lift the skin between the shoulder blades to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently apply pressure to the injection site with sterile gauze if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Plume Health - Taking estrogen by subcutaneous or intramuscular injection [getplume.co]
- 5. Effect of subcutaneous injection of estradiol on feeding and drinking behaviors and body weight in basolateral amygdaloid lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for 17β-oestradiol administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of pharmacologic estradiol on anxiety-related behavior in adolescent and adult female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiac Autonomic Modulation by Estrogen in Female Mice Undergoing Ambulatory Monitoring and In Vivo Electrophysiologic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estradiol plus progesterone treatment and precopulatory behavior in prepubertally ovariectomized female rats: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Estradiol Dipropionate in cell culture media over time
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice regarding the use and stability of Estradiol (B170435) Dipropionate (EDP) in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is Estradiol Dipropionate and how does it become active in cell culture?
This compound (EDP) is a synthetic ester of 17β-estradiol, the most potent natural estrogen. The dipropionate ester groups at the C3 and C17 positions of the steroid nucleus increase its lipophilicity and prolong its duration of action compared to unmodified estradiol. For EDP to become biologically active, the propionate (B1217596) groups must be cleaved off to release free 17β-estradiol. This hydrolysis is typically mediated by esterase enzymes present in the cell culture system, particularly when the medium is supplemented with serum. The released 17β-estradiol can then bind to estrogen receptors (ERs) to elicit a biological response.
Q2: How stable is this compound in cell culture media?
While specific quantitative data for this compound in various cell culture media is not extensively published, its stability is primarily determined by the rate of enzymatic hydrolysis.
-
In Media with Serum: Media supplemented with Fetal Bovine Serum (FBS) or other animal sera contain esterase enzymes that will hydrolyze EDP to free estradiol. For a similar compound, estradiol acetate, the hydrolysis half-life in human serum is extremely rapid—around 28 seconds[1]. While the rate for the dipropionate ester may differ, it is expected to be readily cleaved in the presence of serum.
-
In Serum-Free Media: In the absence of serum, the rate of hydrolysis will be significantly lower and dependent on any endogenous esterases produced by the cultured cells themselves. Chemical hydrolysis of the ester in a sterile, aqueous buffer at physiological pH is generally slow.
-
Parent Estradiol Stability: Once hydrolyzed, the resulting 17β-estradiol is very stable in aqueous solutions. The primary degradation pathway is oxidation to the less potent estrone, a reaction that also occurs intracellularly[2].
Q3: My cells are not showing the expected estrogenic response after treatment with EDP. What are the potential issues?
This can be due to several factors. Please see the troubleshooting guide below for a systematic approach to resolving this issue.
Q4: Should I be concerned about EDP adsorbing to my plastic labware?
Yes. Steroid hormones, being lipophilic, have a strong tendency to adsorb to common laboratory plastics like polypropylene (B1209903) (microcentrifuge tubes) and polystyrene (cell culture plates)[3]. This can significantly reduce the effective concentration of the compound in your media. Longer incubation times can increase this adsorption[3]. Using glass containers for stock solutions or low-adsorption plasticware can help mitigate this. The presence of serum proteins, such as albumin, in the culture medium can also reduce adsorption by binding to the steroid and keeping it in solution[3].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low cellular response to EDP treatment. | 1. Inefficient Hydrolysis: Your cell model may not produce sufficient esterases, especially in serum-free conditions. | • If compatible with your experiment, supplement the medium with charcoal-stripped FBS. • Consider pre-incubating the EDP in serum-containing medium before adding it to your cells. • As a positive control, run a parallel experiment using 17β-estradiol to confirm the pathway is responsive. |
| 2. Compound Adsorption: A significant portion of the EDP may have adsorbed to culture plates or tubes, lowering the effective concentration. | • Minimize transfer steps. • Use low-protein-binding plasticware or glass vials for stock solutions[2][4]. • Ensure your medium contains serum or a carrier protein like BSA to improve solubility and reduce adsorption[2][3]. | |
| 3. Incorrect Stock Concentration: Errors in stock solution preparation or degradation of the stock. | • Prepare fresh stock solutions from the solid compound. Stock solutions in ethanol (B145695) or DMSO are generally stable for several months when stored at -20°C in aliquots to avoid freeze-thaw cycles[4][5]. • Verify the final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium is non-toxic to your cells (typically <0.1%)[5]. | |
| High variability between experimental replicates. | 1. Inconsistent Adsorption: Differences in incubation times or handling can lead to variable loss of the compound to plastic surfaces. | • Standardize all incubation times and handling procedures. • Prepare a master mix of the final treatment medium to add to all replicate wells simultaneously. |
| 2. Incomplete Solubilization: The compound may not be fully dissolved in the medium, especially at higher concentrations. | • After diluting the stock solution into the medium, vortex or invert the tube gently to ensure complete mixing before adding to cells. • Do not exceed the aqueous solubility limit. |
Signaling & Experimental Workflow Diagrams
The biological effects of this compound are mediated by 17β-estradiol after hydrolysis. Estradiol acts through two primary pathways: a classical nuclear pathway that modulates gene transcription and a rapid, membrane-initiated pathway that activates intracellular kinase cascades[6][7][8].
To assess the stability and effective concentration of EDP, a systematic experimental approach is required. The workflow below outlines the key steps for a stability study.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the rate of hydrolysis of EDP into 17β-estradiol in your specific cell culture medium.
1. Materials:
-
This compound (EDP) and 17β-Estradiol (E2) analytical standards.
-
Cell culture medium (e.g., DMEM/F12)[9].
-
Charcoal-stripped fetal bovine serum (FBS).
-
Sterile microcentrifuge tubes or glass vials.
-
LC-MS/MS system.
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or solvents for liquid-liquid extraction (e.g., methyl tert-butyl ether).
2. Procedure:
-
Prepare Media: Prepare two batches of your chosen cell culture medium: one without FBS and one supplemented with your typical concentration of charcoal-stripped FBS (e.g., 5-10%).
-
Spike EDP: Prepare a concentrated stock of EDP in ethanol or DMSO. Dilute the stock into each medium to a final concentration relevant to your experiments (e.g., 100 nM). Vortex gently to mix.
-
Time Zero (T0) Sample: Immediately after spiking, remove an aliquot (e.g., 1 mL) from each medium. This is your T0 sample. Store immediately at -80°C until analysis.
-
Incubation: Place the flasks or tubes of the remaining spiked media in a standard cell culture incubator (37°C, 5% CO₂).
-
Time-Course Sampling: At subsequent time points (e.g., 1, 4, 8, 24, 48 hours), remove another aliquot from each medium and store at -80°C.
-
Sample Extraction:
-
Thaw all samples, including T0.
-
To accurately quantify the low concentrations, a sample clean-up and concentration step is necessary.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727), then equilibrate with water. Load your media sample. Wash the cartridge to remove interfering substances (e.g., with 15% methanol in water). Elute the steroids with a strong organic solvent like acetonitrile (B52724) or methanol[10].
-
Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to your media sample, vortex thoroughly, and centrifuge to separate the phases. Collect the organic layer containing the steroids.
-
-
Evaporation and Reconstitution: Evaporate the eluate/organic layer to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of mobile phase for LC-MS/MS analysis[10][11].
-
LC-MS/MS Analysis:
-
Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify both EDP and free 17β-estradiol. You will need to determine the specific precursor-to-product ion transitions for both molecules[12][13].
-
Prepare a standard curve for both compounds by spiking known concentrations into a blank medium and processing them identically to your samples.
-
Inject the reconstituted samples and quantify the amount of EDP and E2 at each time point by comparing to the standard curve.
-
-
Data Analysis: Plot the concentration or percentage of remaining EDP against time to determine its stability and rate of conversion to E2 under your specific experimental conditions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-dependent retention of steroid hormones by common laboratory materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. KEGG PATHWAY: map04915 [genome.jp]
- 9. Dulbecco's Modified Eagle Medium F12 (DMEM F12) | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. orbi.uliege.be [orbi.uliege.be]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
Preventing degradation of Estradiol Dipropionate during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Estradiol (B170435) Dipropionate during sample preparation for analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My Estradiol Dipropionate assay results are showing low recovery. What are the potential causes related to sample preparation?
Low recovery of this compound is often due to degradation during the sample preparation process. The primary degradation pathway is the hydrolysis of the dipropionate ester groups, which converts this compound into Estradiol.[1] This can be influenced by several factors:
-
pH of the Sample/Solvent: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the ester bonds.[2]
-
Temperature: Elevated temperatures during sample extraction, concentration, or storage can accelerate the rate of hydrolysis and other degradation reactions.[3]
-
Enzymatic Activity: If working with biological matrices, esterases present in the sample can enzymatically cleave the ester bonds.[1]
-
Choice of Solvent: The type of solvent used can influence the stability of the analyte. While soluble in organic solvents like ethanol (B145695) and DMSO, prolonged exposure to aqueous environments or certain reactive solvents can promote degradation.[4]
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of the estradiol molecule itself.[5]
Troubleshooting Steps:
-
pH Control: Ensure that the pH of your sample and any aqueous solutions used are maintained within a neutral range (pH 6-8) where the rate of hydrolysis is minimized.
-
Temperature Control: Perform all sample preparation steps at controlled room temperature or on ice, especially during concentration steps like solvent evaporation. Avoid prolonged heating. Store prepared samples at refrigerated (2-8°C) or frozen (-20°C) conditions if analysis is not immediate.
-
Solvent Selection: Use high-purity (HPLC or LC-MS grade) solvents. For extraction, consider solvents like acetonitrile (B52724) or methanol. If aqueous solutions are necessary, minimize the time the sample is in contact with them.
-
Light Protection: Protect samples from light by using amber vials or by wrapping containers in aluminum foil. Conduct sample preparation under low-light conditions where possible.
2. I am observing unexpected peaks in my chromatogram. What are the likely degradation products of this compound?
The most common degradation product of this compound is Estradiol , formed by the hydrolysis of one or both propionate (B1217596) ester groups. Further degradation of the estradiol molecule can also occur, leading to other products such as:
-
Estrone (B1671321): Formed by the oxidation of the 17-hydroxyl group of estradiol. This is a common metabolite and degradation product.[5]
-
Oxidative Degradation Products: The phenolic ring of estradiol is susceptible to oxidation, which can lead to the formation of various quinone-type derivatives.[6]
-
Photodegradation Products: Exposure to UV light can result in the formation of various degradation products, including estrone and other oxidized species.[5]
Troubleshooting Steps:
-
Peak Identification: If you have access to mass spectrometry (LC-MS), this is the most effective way to identify the unexpected peaks by their mass-to-charge ratio.
-
Forced Degradation Studies: To confirm the identity of degradation peaks, you can perform forced degradation studies on an this compound standard. By intentionally exposing the standard to acid, base, peroxide, heat, and light, you can generate the degradation products and compare their retention times to the unknown peaks in your sample chromatogram.
3. What are the best practices for storing this compound stock solutions and prepared samples?
Proper storage is critical to prevent degradation.
-
Stock Solutions: Prepare stock solutions in a non-aqueous, high-purity organic solvent such as acetonitrile or methanol. Store these solutions in tightly sealed amber glass vials at -20°C for long-term storage.
-
Prepared Samples: If immediate analysis is not possible, store prepared samples in a light-protected autosampler vial at 2-8°C for short-term storage (up to 24 hours). For longer durations, storage at -20°C is recommended. Avoid repeated freeze-thaw cycles. A study on compounded estradiol preparations showed better stability at refrigerated temperatures compared to room temperature.[3]
Quantitative Data Summary
Table 1: Stability of Compounded Estradiol (0.025% w/w) in a Cream Base [3]
| Storage Condition | 30 Days (% Retained) | 60 Days (% Retained) | 90 Days (% Retained) |
| Room Temperature | >90% | >90% | 90.5% |
| Refrigerated (4°C) | >90% | >90% | 95.76% |
Experimental Protocols
Protocol 1: Sample Preparation from a Pharmaceutical Formulation (e.g., Oil-based Injection)
This protocol describes a general liquid-liquid extraction (LLE) procedure for the extraction of this compound from an oily formulation prior to HPLC analysis.
-
Sample Weighing: Accurately weigh a portion of the formulation equivalent to approximately 1 mg of this compound into a 50 mL volumetric flask.
-
Dissolution: Add 25 mL of hexane (B92381) to dissolve the oil-based matrix and vortex for 1 minute.
-
Extraction: Add 20 mL of acetonitrile, cap the flask, and shake vigorously for 10 minutes on a mechanical shaker.
-
Phase Separation: Allow the layers to separate. The upper layer is the hexane (oil) phase, and the lower layer is the acetonitrile phase containing the this compound.
-
Collection: Carefully transfer the lower acetonitrile layer to a clean flask.
-
Re-extraction: Repeat the extraction of the hexane layer with another 20 mL of acetonitrile.
-
Pooling: Combine the acetonitrile extracts.
-
Dilution: Dilute the combined extracts to a suitable concentration for HPLC analysis with the mobile phase.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This method is designed to separate this compound from its primary degradation product, Estradiol, and other related substances.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 40 60 15 20 80 20 20 80 22 40 60 | 25 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm[7]
-
Injection Volume: 20 µL
Visualizations
Caption: Primary degradation pathway of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. jpsionline.com [jpsionline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Comparative Study on the Biodegradation of 17β-Estradiol by Candida utilis CU-2 and Lactobacillus casei LC-1 [frontiersin.org]
- 7. HPLC determination of estradiol, its degradation product, and preservatives in new topical formulation Estrogel HBF - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent experimental results with Estradiol Dipropionate treatment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent experimental results with Estradiol (B170435) Dipropionate (EDP) treatment. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is Estradiol Dipropionate and how does it differ from 17β-estradiol?
A1: this compound (EDP) is a synthetic ester of 17β-estradiol, the primary female sex hormone. As a prodrug, EDP is cleaved by esterases in the body to release 17β-estradiol.[1] The dipropionate ester modification prolongs the duration of action compared to unmodified estradiol. While estradiol benzoate (B1203000) has a duration of 2 to 3 days, EDP's effects can last from one to two weeks.[1]
Q2: What are the main causes of inconsistent results in in vitro experiments with this compound?
A2: Inconsistent in vitro results can stem from several factors:
-
Cell Line Integrity: Use authenticated, low-passage cell lines to ensure consistent expression of estrogen receptors (ERα and ERβ).
-
Culture Conditions: Standardize media composition, serum batches (charcoal-stripped serum is recommended to remove endogenous steroids), incubation times, and CO2 levels.
-
Compound Stability and Solubility: Prepare fresh stock solutions of EDP and protect them from light. Ensure complete solubilization in the culture medium to achieve accurate final concentrations.
-
Presence of Endogenous Estrogens: Phenol (B47542) red in culture media can have estrogenic activity, and serum may contain endogenous estrogens. Use phenol red-free media and charcoal-stripped serum to minimize interference.
Q3: What factors contribute to variability in in vivo experiments using this compound?
A3: In vivo studies are subject to additional layers of complexity that can introduce variability:
-
Animal Strain, Age, and Sex: Different rodent strains and ages can exhibit varying sensitivities to estrogens. The sex of the animal model is also a critical factor.
-
Route of Administration and Vehicle: The method of administration (e.g., subcutaneous or intramuscular injection) and the vehicle used (e.g., oil-based) significantly impact the release kinetics and bioavailability of EDP.[1]
-
Dosage and Dosing Schedule: Inconsistent dosing can lead to fluctuating hormone levels and variable physiological responses.
-
Housing and Environmental Conditions: Factors such as diet, light-dark cycles, and stress can influence endogenous hormone levels and the animal's response to treatment.
Troubleshooting Guides
In Vitro Experimentation
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell seeding; Edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of plates, which are more susceptible to evaporation. |
| Lack of Cellular Response | Low or absent estrogen receptor (ER) expression in the cell line; Degraded this compound. | Verify ERα and ERβ expression in your cell line via qPCR or Western blot. Prepare fresh EDP solutions and store them properly. |
| Unexpected or Off-Target Effects | Contamination of cell cultures (e.g., mycoplasma); Presence of estrogenic compounds in media. | Regularly test cell lines for mycoplasma. Use phenol red-free media and charcoal-stripped serum. |
In Vivo Experimentation
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Animal Responses | Variation in animal strain, age, or hormonal status; Improper drug administration. | Use a consistent source, strain, age, and sex of animals. Ensure accurate and consistent administration of EDP. |
| Variable Pharmacokinetic Profiles | Differences in drug formulation or vehicle; Inconsistent injection technique. | Use a standardized formulation and vehicle for all experiments. Train all personnel on a consistent injection protocol. |
| High Background or Unexpected Physiological Changes | Endogenous hormone fluctuations; Environmental stressors. | Consider ovariectomizing female animals to reduce endogenous estrogen levels. Maintain consistent and controlled housing conditions. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H32O4 | [1] |
| Molecular Weight | 384.51 g/mol | [1] |
| Route of Administration | Intramuscular Injection | [1] |
| Bioavailability (IM) | High | [1] |
| Protein Binding (Estradiol) | ~98% (to albumin and SHBG) | [1] |
| Metabolism | Cleavage by esterases to Estradiol | [1][2] |
| Elimination Half-Life | Unknown | [1] |
| Duration of Action (5 mg, IM) | 5–8 days | [1] |
Table 2: Receptor Binding Affinity of Estradiol
Since this compound is a prodrug, the binding affinity of its active metabolite, 17β-estradiol, to estrogen receptors is the relevant parameter for its biological activity.
| Receptor | Ligand | Binding Affinity (Kd) | Reference |
| Estrogen Receptor α (ERα) | 17β-estradiol | ~0.1 nM | [3] |
| Estrogen Receptor β (ERβ) | 17β-estradiol | ~0.4 nM | [3] |
Table 3: Example Dose-Response Data for Estradiol in MCF-7 Cells
This table provides an example of the proliferative response of MCF-7 breast cancer cells to varying concentrations of 17β-estradiol.
| Estradiol Concentration | Proliferation (% of Control) |
| 10⁻¹³ M | ~120% |
| 10⁻¹² M | ~150% |
| 10⁻¹¹ M | ~180% |
| 10⁻¹⁰ M | ~200% |
| 10⁻⁹ M | ~210% |
| 10⁻⁸ M | ~200% |
Note: These are representative values and can vary based on specific experimental conditions.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol outlines a general procedure for assessing cell proliferation in response to this compound treatment using the MTT assay.
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO or ethanol).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol (B130326) with 4 mM HCl) to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
In Vivo Administration in Rodents
This protocol provides a general guideline for the administration of this compound to rodents.
-
Animal Model: Use ovariectomized female rodents to minimize the influence of endogenous estrogens. Allow for a recovery period of at least one week post-surgery.
-
Drug Preparation: Dissolve this compound in a suitable vehicle, such as sesame oil or corn oil, to the desired concentration.
-
Administration: Administer the EDP solution via intramuscular or subcutaneous injection. The typical dosage for mice can range from 1 to 10 µg per animal, administered once or twice weekly.[5] For rats, a common dose is 20 µ g/day .[5]
-
Monitoring: Monitor the animals for physiological and behavioral changes according to the experimental design. Collect tissues or blood samples at predetermined time points for analysis.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogenic potency of oral replacement therapy estimated by the induction of pregnancy zone protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Two Methods of Estradiol Replacement: their Physiological and Behavioral Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Estradiol Dipropionate in cell-based assays
Technical Support Center: Estradiol (B170435) Dipropionate
Welcome to the technical support center for Estradiol Dipropionate (EDP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and manage potential off-target effects of EDP in cell-based assays. As EDP is a prodrug that is rapidly converted to 17β-estradiol (E2), the information provided pertains to the effects of estradiol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound (EDP) is a synthetic prodrug of 17β-estradiol (E2), the most potent natural estrogen.[1][2][3] After administration, esterases in the body cleave the dipropionate esters, releasing active estradiol.[1][4] The primary, or "on-target," effects of estradiol are mediated through its binding to nuclear estrogen receptors, ERα and ERβ.[2][4] This hormone-receptor complex then binds to specific DNA sequences known as estrogen response elements (EREs) to regulate the transcription of target genes.[4][5] This is referred to as the "genomic" pathway and typically occurs over hours to days.
Q2: What are "off-target" effects in the context of estradiol?
Off-target effects, often called "non-genomic" or "non-classical" effects, are cellular responses to estradiol that are not mediated by the direct binding of nuclear ERα/β to EREs. These effects are typically rapid, occurring within seconds to minutes.[6][7] They can be initiated by:
-
Membrane-Associated Estrogen Receptors: A subpopulation of ERα and ERβ localized to the plasma membrane can initiate rapid intracellular signaling cascades.[5][8]
-
G Protein-Coupled Estrogen Receptor (GPER): Also known as GPR30, this is a 7-transmembrane receptor distinct from ERα and ERβ that binds estradiol and mediates rapid signaling.[5][9][10]
-
Direct Interaction with Cellular Components: Estradiol has been shown to directly interact with other cellular structures, such as microtubules, independently of estrogen receptors.[11]
Q3: Can I observe estradiol effects in cell lines that are negative for nuclear ERα and ERβ?
Yes. Effects in ERα/β-negative cells are a strong indication of off-target actions. These responses are often mediated by GPER, which is expressed in many cell types, including some ER-negative breast cancer cell lines.[12][13][14] Activation of GPER can lead to downstream signaling through pathways like MAPK/ERK and PI3K/Akt, influencing cell proliferation, migration, and survival.[9][15][16]
Q4: My data shows that high concentrations of estradiol inhibit cell growth, even in ER-positive cancer cells. Is this an off-target effect?
This is a commonly observed biphasic effect. While physiological concentrations of estradiol are often proliferative in ER-positive cells, high or supraphysiological concentrations (e.g., >10 µM) can be inhibitory or even induce apoptosis.[12] This may be due to a combination of on- and off-target effects, including receptor downregulation, cell cycle arrest, or activation of pro-apoptotic pathways. A dose-response experiment is crucial to characterize the optimal concentration for your specific cell line.[12]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound (estradiol) in cell-based assays.
Problem: I'm observing unexpected cell proliferation/inhibition in my assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Concentration-Dependent Effects | Perform a dose-response curve with a wide range of estradiol concentrations (e.g., 1 pM to 50 µM). | To identify the optimal concentration and reveal any biphasic (stimulatory at low doses, inhibitory at high doses) effects.[12] |
| Off-Target Receptor Activation | 1. Confirm the ER status (ERα, ERβ, GPER) of your cell line via Western Blot or RT-PCR. 2. Use receptor-specific antagonists. | Cell lines may express GPER even if they are ERα/β negative.[12][13] Using antagonists can help isolate the responsible receptor. |
| Solvent Effects | Run a "vehicle control" with the solvent (e.g., DMSO) at the highest concentration used in the experiment. | To ensure the observed effects are due to estradiol and not the solvent.[3][12] |
| Non-Genomic Signaling | Analyze early time points (e.g., 5-60 minutes) for activation of signaling pathways like MAPK/ERK via Western Blot. | Rapid activation of signaling cascades is a hallmark of non-genomic, off-target effects.[17] |
Problem: An ER antagonist (e.g., Fulvestrant/ICI 182,780) does not block the observed effect.
This strongly suggests an off-target mechanism that is independent of classical ERα/β signaling.
| Possible Cause | Troubleshooting Step | Rationale |
| GPER-Mediated Signaling | 1. Use a GPER-specific agonist (e.g., G-1) to see if it mimics the effect of estradiol. 2. Use a GPER-specific antagonist (e.g., G-15) to see if it blocks the effect. | This can confirm if the observed response is mediated through GPER activation.[16][18] |
| MAPK/ERK Pathway Activation | Pre-treat cells with a MEK inhibitor (e.g., PD98059) before adding estradiol. | Some non-genomic effects of estradiol converge on the MAPK/ERK pathway.[15][17][19] Blocking this pathway can abrogate the effect. |
| ER-Independent Mechanism | Investigate other potential targets, such as direct effects on microtubules or other signaling nodes. | Estradiol can have direct biophysical effects on cellular components.[11] |
Data Summary: Receptor Binding Affinities
The binding affinity of estradiol varies for its different receptors, which can influence which pathways are activated at specific concentrations.
| Receptor | Ligand | Binding Affinity (Kd or IC50) | Notes |
| Estrogen Receptor α (ERα) | 17β-estradiol | ~0.1 - 1.0 nM | High affinity; mediates classical genomic effects.[20] |
| Estrogen Receptor β (ERβ) | 17β-estradiol | ~0.1 - 1.0 nM | High affinity; similar to ERα.[20] |
| GPER (GPR30) | 17β-estradiol | ~3 - 6 nM | Moderate affinity; mediates rapid non-genomic effects.[20] |
Binding affinities are approximate and can vary based on the assay conditions and cell type.
Visualizing On-Target vs. Off-Target Pathways
The following diagrams illustrate the different signaling pathways that estradiol can activate.
Caption: On-target vs. Off-target estradiol signaling pathways.
Experimental Protocols
Protocol 1: Troubleshooting Workflow for Unexpected Estradiol Effects
This workflow helps determine the nature of an unexpected cellular response to estradiol treatment.
Caption: Logical workflow for troubleshooting unexpected estradiol effects.
Protocol 2: Western Blot for MAPK/ERK Pathway Activation
This protocol is used to detect the rapid, non-genomic activation of the MAPK/ERK signaling pathway by estradiol.
-
Cell Culture and Starvation:
-
Plate cells (e.g., 1 x 10^6 cells in a 6-well plate) and allow them to adhere overnight.
-
To reduce basal signaling, starve the cells by replacing the growth medium with a serum-free or charcoal-stripped serum medium for 12-24 hours.
-
-
Treatment:
-
Prepare a stock solution of 17β-estradiol in DMSO.
-
Treat cells with the desired final concentration of estradiol (e.g., 10 nM) for short time intervals (e.g., 0, 2, 5, 10, 30, and 60 minutes).
-
Include a vehicle-only (DMSO) control.
-
For inhibitor studies, pre-incubate cells with an inhibitor like PD98059 (MEK inhibitor) for 1 hour before adding estradiol.[15]
-
-
Cell Lysis:
-
Immediately after treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blot:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like β-actin.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol measures cell metabolic activity as an indicator of cell viability and proliferation in response to estradiol.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[12]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
-
Treatment:
-
Prepare serial dilutions of estradiol in the appropriate culture medium (e.g., phenol (B47542) red-free medium with charcoal-stripped serum).
-
Remove the medium from the cells and add 100 µL of the medium containing different estradiol concentrations or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Genomic and non-genomic actions of estrogen: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genomic and non-genomic actions of estrogen: recent developments | Semantic Scholar [semanticscholar.org]
- 8. Genomic and non-genomic effects of estrogens on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G Protein–Coupled Estrogen Receptor GPER: Molecular Pharmacology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein-coupled estrogen receptor 1 (GPER) activation triggers different signaling pathways on neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estradiol pauses microtubule growth without increased incidence of catastrophe events - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. "Examining the Role of G Protein-coupled Estrogen Receptor 1 (GPER) Act" by Nicole Day [digitalcommons.library.uab.edu]
- 17. Estrogen-Induced Activation of Mitogen-Activated Protein Kinase in Cerebral Cortical Explants: Convergence of Estrogen and Neurotrophin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of G protein-coupled estrogen receptor 1 (GPER-1) decreases fluid intake in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chronic inflammation and estradiol interact through MAPK activation to affect TMJ nociceptive processing by trigeminal caudalis neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Managing Variability in Animal Response to Estradiol Dipropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estradiol (B170435) Dipropionate. The information aims to address common issues related to variability in animal response during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Estradiol Dipropionate and how does it work?
This compound is a synthetic ester of the natural estrogen, 17β-estradiol.[1][2] It functions as a prodrug, meaning it is converted into the active form, estradiol, within the body.[1] Estradiol then binds to estrogen receptors (ERα and ERβ), which are located inside cells.[3][4] This binding triggers a conformational change in the receptor, allowing it to enter the cell nucleus and modulate the transcription of specific genes.[3] This process ultimately leads to the physiological effects associated with estrogen.[3][5]
Q2: What are the main factors that can cause variability in animal response to this compound?
Variability in response can be attributed to several factors, including:
-
Animal-Specific Factors: Age, sex, species, strain, and individual genetic differences can all influence how an animal metabolizes and responds to the compound.[6] Older animals may exhibit greater sensitivity to this compound.[6]
-
Experimental Conditions: The route of administration, dosage, and the vehicle used to dissolve the compound can significantly impact its bioavailability and pharmacokinetic profile.[7][8][9] Housing conditions, diet, and light-dark cycles can also play a role.[7]
-
Hormonal Status: The endogenous hormonal state of the animal, particularly in females with fluctuating estrous cycles, can affect the response to exogenous estrogens.[7] Ovariectomy is often performed to ablate endogenous hormone production and create a more consistent baseline.[10]
Q3: How can I minimize variability in my experiments?
To minimize variability, it is crucial to standardize your experimental protocol. This includes:
-
Consistent Animal Model: Use animals of the same species, strain, age, and sex.
-
Controlled Environment: Maintain consistent housing conditions, including diet, temperature, and light-dark cycles.[7]
-
Standardized Dosing: Use a consistent route of administration, dosage, and vehicle for all animals in a study.[7]
-
Timing: For female animals, consider the stage of the estrous cycle or perform ovariectomies to create a uniform hormonal background.[7][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in physiological response between animals in the same treatment group. | Inconsistent dosing, animal-to-animal differences in metabolism, or uncontrolled environmental factors. | - Ensure accurate and consistent administration of this compound.- Use a homogenous group of animals (same age, strain, and sex).- Standardize housing and environmental conditions.[7] |
| Unexpected or no response to this compound treatment. | Incorrect dosage, improper preparation of the dosing solution, or degradation of the compound. | - Verify the calculated dose and the concentration of the dosing solution.- Ensure the compound is properly dissolved and stable in the chosen vehicle.- Check the expiration date and storage conditions of the this compound. |
| Inconsistent plasma estradiol levels. | Variability in absorption and metabolism, or issues with sample collection and processing. | - Standardize the route and timing of administration.- Ensure consistent timing of blood sample collection relative to the last dose.- Follow a standardized protocol for plasma separation and storage to prevent degradation. |
| Uterine weight, a common biomarker, shows high variability. | Incomplete ovariectomy, differences in the timing of tissue collection, or inconsistent dissection techniques. | - Verify the completeness of ovariectomy to eliminate endogenous estrogen sources.- Standardize the time point for tissue collection after the final dose.- Use a consistent and precise method for dissecting and weighing the uterus. |
Quantitative Data
Table 1: Dose-Response Relationship of Estradiol Benzoate on Uterine Weight in Ovariectomized Rats
| Dose of Estradiol Benzoate (µ g/rat ) | Mean Uterine Weight (mg) ± SEM |
| 0 (Vehicle) | 25.3 ± 1.2 |
| 0.05 | 45.8 ± 2.5 |
| 0.1 | 78.2 ± 4.1 |
| 0.5 | 155.6 ± 8.9 |
| 1.0 | 210.4 ± 12.3 |
Note: This table presents illustrative data. Actual results may vary depending on the specific experimental conditions.
Table 2: Pharmacokinetic Parameters of Estradiol Esters Following Intramuscular Administration
| Estradiol Ester | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Duration of Action |
| Estradiol Benzoate | Varies with dose | ~2-3 days | ~4-5 days |
| This compound | Varies with dose | ~3-5 days | ~1-2 weeks[1] |
| Estradiol Valerate | Varies with dose | ~5-7 days | ~2-3 weeks |
| Estradiol Cypionate | Varies with dose | ~7-8 days | ~3-4 weeks |
This table provides a general comparison. Specific pharmacokinetic profiles can vary based on the animal model, vehicle, and dose.[1]
Experimental Protocols
Protocol 1: Ovariectomy and this compound Administration in Rats
This protocol describes the surgical removal of ovaries to eliminate endogenous estrogen production and the subsequent administration of this compound.
1. Ovariectomy:
- Anesthetize the rat using an appropriate anesthetic agent.
- Make a small incision on the dorsal midline, just caudal to the rib cage.
- Locate the ovaries embedded in the retroperitoneal fat pads.
- Ligate the ovarian blood vessels and the fallopian tube.
- Excise the ovary and repeat for the contralateral side.
- Suture the muscle layer and close the skin incision.
- Allow a recovery period of at least one week before initiating hormone treatment.
2. This compound Administration:
- Prepare a stock solution of this compound in a suitable vehicle (e.g., sesame oil).
- Dilute the stock solution to the desired final concentration.
- Administer the solution via subcutaneous or intramuscular injection. The volume and frequency will depend on the desired dose and duration of the study.
Protocol 2: Measurement of Plasma Estradiol Levels using ELISA
This protocol provides a general outline for quantifying estradiol concentrations in plasma samples.
1. Sample Collection and Preparation:
- Collect blood samples into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood to separate the plasma.
- Store the plasma at -80°C until analysis.
2. ELISA Procedure:
- Use a commercially available Estradiol ELISA kit and follow the manufacturer's instructions.[11]
- Typically, the assay involves the following steps:
- Addition of standards, controls, and plasma samples to a microplate pre-coated with an anti-estradiol antibody.
- Addition of an enzyme-conjugated estradiol.
- Incubation to allow for competitive binding.
- Washing to remove unbound reagents.
- Addition of a substrate solution to develop a colorimetric signal.
- Stopping the reaction and measuring the absorbance using a microplate reader.
- Calculate the estradiol concentration in the samples by comparing their absorbance to the standard curve.
Protocol 3: Estrogen Receptor Binding Assay
This competitive binding assay is used to determine the relative binding affinity of a compound for the estrogen receptor.[12]
1. Preparation of Uterine Cytosol:
- Prepare cytosol from the uteri of ovariectomized rats.[12]
- Homogenize the uterine tissue in a buffer solution.[12]
- Centrifuge the homogenate to obtain the cytosolic fraction containing the estrogen receptors.[12]
2. Binding Assay:
- Incubate the uterine cytosol with a fixed concentration of radiolabeled estradiol (e.g., ³H-E2) and varying concentrations of the unlabeled test compound (e.g., this compound).
- After incubation, separate the bound from the unbound radiolabeled estradiol.
- Measure the amount of bound radioactivity.
- The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This value can be used to calculate the binding affinity (Ki).
Visualizations
Caption: Classical genomic signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for addressing high response variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H32O4 | CID 8225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. news-medical.net [news-medical.net]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. [Effect of this compound on cell membrane electrical properties and their electrolyte makeup in animals of different ages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 9. Methods for 17β-oestradiol administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estradiol ELISA kit I Serum and Plasma I Fast (2h) [immusmol.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Estradiol Dipropionate Stock Solutions: A Technical Guide to Preventing Precipitation
For researchers, scientists, and drug development professionals, maintaining the integrity and stability of stock solutions is paramount to experimental success. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Estradiol Dipropionate precipitation in stock solutions.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound from a stock solution can compromise experimental accuracy. This guide provides a systematic approach to identifying and resolving this issue.
Question: My this compound stock solution has formed a precipitate. What should I do?
Answer:
-
Immediate Action: Re-dissolving the Precipitate. Gentle warming and sonication can often redissolve the precipitate.[1] Place the vial in a warm water bath (not exceeding 40°C) and sonicate for 10-15 minutes. Visually inspect for complete dissolution before use. If precipitation persists, the solution may be supersaturated or may have degraded.
-
Identify the Root Cause: Work through the following potential causes to prevent future occurrences.
Factors Influencing this compound Solubility and Stability
Several factors can contribute to the precipitation of this compound in stock solutions. Understanding these can help in both troubleshooting and prevention.
dot graph TD; A[Factors Influencing Solubility] --> B(Solvent Choice); A --> C(Concentration); A --> D(Temperature); A --> E(Storage Conditions); A --> F(pH of Aqueous Solutions);
Factors affecting this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most common and effective solvents for preparing this compound stock solutions.[1][2] DMSO generally allows for higher concentrations.[1][2] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can significantly reduce the solubility of this compound.[2]
Q2: What is the recommended storage procedure for this compound stock solutions?
A2: For long-term stability, stock solutions should be aliquoted into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -20°C or -80°C in tightly sealed glass vials to protect from light and air.[3][4] Stock solutions in DMSO or ethanol can be stable for up to one year when stored at -80°C.[1]
Q3: Can I store my this compound stock solution at room temperature?
A3: It is not recommended to store this compound stock solutions at room temperature for extended periods. While the solid powder form can be stored at room temperature, solutions are more prone to degradation and precipitation.[1]
Q4: My protocol requires diluting the stock solution in an aqueous buffer, and I'm seeing precipitation. How can I avoid this?
A4: this compound is practically insoluble in water.[2][5] When diluting a concentrated organic stock solution into an aqueous buffer, it is crucial to do so gradually while vortexing or stirring the buffer. To improve solubility in aqueous solutions, a common method is to first dissolve the compound in DMSO and then dilute this solution with the aqueous buffer of choice.[6] For instance, a 1:4 solution of DMSO:PBS can be used to achieve a solubility of approximately 0.2 mg/mL for estradiol.[6] However, aqueous solutions are not recommended for storage for more than a day.[6]
Quantitative Data Summary
The solubility of this compound in common laboratory solvents is summarized in the table below. Please note that solubility can be affected by factors such as temperature and the purity of the solvent.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5 | 162.54 | Requires sonication. Use of fresh, anhydrous DMSO is critical.[1] |
| Ethanol | 5 | 13.00 | Requires sonication.[1] |
| Ethanol | 20 | - | No specific conditions mentioned.[2] |
| Water | Insoluble | - | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a detailed methodology for preparing a stable 10 mM stock solution of this compound.
Materials:
-
This compound powder (MW: 384.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sonicator water bath
Procedure:
dot graph TD; A[Start] --> B{Weigh 3.845 mg of this compound}; B --> C{Transfer powder to a sterile amber glass vial}; C --> D{Add 1 mL of anhydrous DMSO}; D --> E{Vortex thoroughly for 2-3 minutes}; E --> F{Sonicate in a water bath for 10-15 minutes}; F --> G{Visually inspect for complete dissolution}; G --> H{Aliquot into single-use vials}; H --> I{Store at -20°C or -80°C}; I --> J[End];
Protocol for 10 mM this compound stock solution.
-
Calculate the required mass: For a 10 mM solution in 1 mL, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 384.51 g/mol x 1000 mg/g = 3.845 mg
-
-
Weighing: Accurately weigh 3.845 mg of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed powder into a sterile, amber glass vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the powder is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes until the solution is clear.[1]
-
-
Storage:
-
Once completely dissolved, aliquot the stock solution into smaller, single-use, sterile amber glass vials.
-
Label each vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term use.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY - Combined Estrogen–Progestogen Contraceptives and Combined Estrogen–Progestogen Menopausal Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Adjusting Estradiol Dipropionate concentration for different cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estradiol (B170435) Dipropionate in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Estradiol Dipropionate and how does it differ from 17β-estradiol in cell culture experiments?
This compound is a synthetic, steroidal estrogen. It is an ester of estradiol, which means it is a prodrug that is converted into the biologically active hormone 17β-estradiol within the body.[1] In cell culture, it is expected to be metabolized by cellular esterases into 17β-estradiol to exert its effects. Due to its higher molecular weight, a direct gram-for-gram substitution with 17β-estradiol will result in a lower molar concentration of the active compound. It is crucial to consider this when preparing stock solutions and designing experiments.
Q2: How do I prepare a stock solution of this compound?
This compound is typically dissolved in an organic solvent like ethanol (B145695) or DMSO to create a high-concentration stock solution, which is then serially diluted in culture medium to the final working concentration.[2][3][4][5] To minimize solvent-induced cytotoxicity, the final solvent concentration in the culture medium should not exceed 0.1%.[6]
Protocol for Preparing a 10 mM this compound Stock Solution in Ethanol:
-
Materials:
-
This compound powder (MW: 384.51 g/mol )
-
200-proof (absolute) Ethanol, sterile
-
Sterile glass vial with a screw cap
-
-
Procedure:
-
In a sterile environment (e.g., a chemical fume hood), weigh out 3.845 mg of this compound powder.
-
Add 1 mL of sterile absolute ethanol to the vial.
-
Mix thoroughly until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Q3: What is the general mechanism of action of this compound in cells?
Once metabolized to estradiol, the compound binds to estrogen receptors (ERs), primarily ERα and ERβ.[2][7] These receptors are ligand-activated transcription factors that, upon binding to estradiol, can modulate the transcription of target genes.[2][7] This can lead to a variety of cellular responses, including proliferation, differentiation, and apoptosis, depending on the cell type and the relative expression of ERα and ERβ.[2][7]
Troubleshooting Guides
Problem 1: Unexpected Decrease in Cell Viability After Treatment
Question: I expected this compound to promote cell proliferation, but I'm observing a decrease in cell viability. What could be the cause?
Answer: This is a common observation, as the effects of estrogens are highly dependent on concentration and cell type.
-
High Concentrations: At high concentrations, estradiol can be cytotoxic and induce apoptosis in various cell lines, including those that are stimulated to proliferate at lower concentrations.[8]
-
Biphasic Response: Many cell lines exhibit a biphasic response to estradiol, where low concentrations are stimulatory and high concentrations are inhibitory.[9]
-
ER Expression: The ratio of ERα to ERβ can influence the cellular response. ERα is often associated with proliferative effects, while ERβ can have anti-proliferative or pro-apoptotic roles in some contexts.[2][7]
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M) to determine the optimal concentration for your specific cell line.
-
Verify ER Status: Confirm the expression levels of ERα and ERβ in your cell line using techniques like RT-qPCR or Western blotting.
-
Check Solvent Concentration: Ensure the final concentration of your solvent (e.g., ethanol or DMSO) in the culture medium is non-toxic (ideally ≤ 0.1%).[6] Include a vehicle control (medium with solvent only) in your experiments.
-
Use Charcoal-Stripped Serum: Standard fetal bovine serum (FBS) contains endogenous steroids that can interfere with your experiment. Use charcoal-stripped FBS to remove these hormones.[5]
Problem 2: High Variability Between Experimental Replicates
Question: I'm seeing significant variability in my results between wells and between experiments. How can I improve consistency?
Answer: Variability in cell culture experiments can arise from several factors.
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a single-cell suspension and accurate cell counting before seeding to have a uniform cell number in each well.
-
Standardize Culture Conditions: Maintain consistent media composition, serum batches, incubation times, and CO₂ levels across all experiments.
-
Low and Consistent Passage Number: Use cells with a low and consistent passage number, as receptor expression and cellular responses can change over time in culture.
-
Avoid Edge Effects: The outer wells of a multi-well plate are prone to evaporation, which can concentrate media components and affect cell growth. It is best to not use the outer wells for experimental conditions and instead fill them with sterile PBS or media.
Data Presentation: Estradiol Concentration Effects on Different Cell Lines
The optimal concentration of this compound (or its active form, 17β-estradiol) varies significantly between cell lines. The following table summarizes reported effective concentrations from the literature. Note: Most studies use 17β-estradiol; researchers using this compound should perform a dose-response curve to determine the optimal concentration for their specific experimental setup.
| Cell Line | Receptor Status | Proliferative Concentration Range (17β-estradiol) | Inhibitory Concentration Range (17β-estradiol) | Citation(s) |
| MCF-7 (Breast Cancer) | ERα positive | 10⁻¹¹ M - 10⁻⁸ M | > 10⁻⁷ M | [10][11][12] |
| HeLa (Cervical Cancer) | ER positive | 10⁻¹⁰ M - 10⁻⁸ M (slight increase) | > 10⁻⁷ M | [8][9] |
| PC-3 (Prostate Cancer) | ERβ positive | Not typically observed | ≥ 10⁻⁷ M | [7][13][14] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general method for assessing cell viability following treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Hormone Depletion: Replace the medium with phenol (B47542) red-free medium containing charcoal-stripped FBS for at least 24 hours prior to treatment.
-
Treatment: Prepare serial dilutions of this compound in phenol red-free medium with charcoal-stripped FBS. Remove the hormone depletion medium and add 100 µL of the treatment medium to each well. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. After 24 hours, treat with the desired concentrations of this compound and controls for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Simplified overview of genomic and non-genomic estradiol signaling pathways.
Caption: General experimental workflow for studying the effects of this compound on cell lines.
References
- 1. Effects of 17β-estradiol on proliferation, cell viability and intracellular redox status in native human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 4. cdn.bcm.edu [cdn.bcm.edu]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Estradiol inhibits growth of hormone-nonresponsive PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. europeanreview.org [europeanreview.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Estradiol induces cell proliferation in MCF‑7 mammospheres through HER2/COX‑2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression and regulation of the estrogen receptors in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Minimizing vehicle effects in Estradiol Dipropionate in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing vehicle-effects in in vivo studies involving Estradiol (B170435) Dipropionate (EDP).
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for subcutaneous administration of Estradiol Dipropionate?
A1: this compound is a lipophilic compound, meaning it dissolves in fats and oils. Therefore, the most common vehicles for subcutaneous (SC) administration are fixed oils such as sesame oil, peanut oil, corn oil, and olive oil. Aqueous solutions like saline or phosphate-buffered saline (PBS) can also be used, but typically require a co-solvent like ethanol (B145695) or DMSO to dissolve the EDP.
Q2: What are the potential adverse effects of oil-based vehicles?
A2: While generally well-tolerated, repeated subcutaneous injections of oil-based vehicles can sometimes lead to local tissue reactions. These may include inflammation, granuloma formation (a mass of immune cells), and the formation of sterile abscesses at the injection site.[1][2] In some cases, oil leakage from the injection site can occur. The purity of the oil is crucial, as food-grade oils may have a higher incidence of causing skin abnormalities compared to reagent-grade oils.[2]
Q3: Can I use co-solvents like DMSO or ethanol for my in vivo study?
A3: Yes, co-solvents like Dimethyl Sulfoxide (DMSO) and ethanol can be used to dissolve EDP for administration in an aqueous vehicle. However, it is critical to use the lowest possible concentration of these co-solvents. High concentrations of DMSO can cause local irritation, and systemic administration has been associated with potential neurotoxicity and other confounding biological effects. Similarly, ethanol can have its own pharmacological effects. Therefore, a vehicle-only control group is essential to account for any effects of the co-solvent.
Q4: How can I minimize local tissue reactions at the injection site?
A4: To minimize local tissue reactions, consider the following best practices:
-
Rotate Injection Sites: Avoid administering repeated injections into the same location.
-
Use the Smallest Effective Volume: Large volumes of vehicle can increase pressure at the injection site and exacerbate reactions.
-
Ensure Proper Injection Technique: Administer the injection into the subcutaneous space, avoiding intradermal or intramuscular injection.
-
Use High-Purity Vehicles: Whenever possible, use pharmaceutical or reagent-grade oils.
-
Monitor Animals Closely: Regularly check for signs of inflammation, swelling, or distress at the injection site.
Q5: How does the choice of vehicle affect the pharmacokinetics of this compound?
A5: The vehicle can significantly influence the absorption and release profile of EDP. Oil-based vehicles generally form a depot at the injection site, leading to a slower, more sustained release of the compound compared to aqueous solutions. This results in a longer duration of action. Aqueous solutions with co-solvents tend to be absorbed more rapidly, leading to a quicker onset of action but a shorter half-life. The specific pharmacokinetic parameters will depend on the specific vehicle, the concentration of EDP, and the animal model used.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the vehicle | - The concentration of EDP exceeds its solubility in the chosen vehicle.- The temperature of the solution has dropped, reducing solubility. - The co-solvent concentration in an aqueous solution is too low. | - Gently warm the solution and vortex to redissolve. - Prepare a fresh solution with a lower concentration of EDP. - Increase the proportion of the co-solvent (e.g., ethanol, DMSO) in your aqueous vehicle, ensuring it remains at a safe level for the animals. - Consider switching to a vehicle with higher solubilizing capacity, such as a different type of oil. |
| High viscosity of the oil-based formulation, making injection difficult | - The type of oil used has a naturally high viscosity. - The formulation is too cold. | - Gently warm the formulation to room temperature or slightly above to decrease its viscosity. - Use a larger gauge needle for injection, within the appropriate size range for the animal model to minimize tissue damage. - Consider diluting the formulation with a less viscous, compatible oil if it does not compromise the required dose. |
| Local skin reactions (inflammation, swelling) at the injection site | - Irritation from the vehicle itself (e.g., impurities in the oil). - Immune response to the vehicle (foreign body reaction). - High volume of injection. - Improper injection technique (e.g., intradermal injection). | - Switch to a higher purity grade of oil (reagent or pharmaceutical grade).[2] - Consider an alternative, less immunogenic vehicle. - Reduce the injection volume by increasing the concentration of EDP, if possible. - Ensure proper subcutaneous injection technique by tenting the skin. - Rotate injection sites for subsequent doses. |
| Inconsistent or unexpected experimental results | - Variable absorption of EDP from the injection site. - The vehicle itself is exerting a biological effect. - Instability of the EDP formulation. | - Ensure the formulation is homogenous before each injection by vortexing. - For oil-based vehicles, gentle warming can help ensure consistency. - Always include a vehicle-only control group to account for any effects of the vehicle. - Prepare fresh formulations regularly and store them appropriately to prevent degradation. |
Experimental Protocols
Protocol 1: Subcutaneous Injection of this compound in Sesame Oil in Ovariectomized Mice
This protocol is adapted from established methods for estradiol replacement in mice.[1][2][3]
1. Materials:
-
This compound (EDP) powder
-
Sesame oil (sterile, reagent-grade)
-
Sterile glass vials
-
Vortex mixer
-
Warming plate or water bath
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Ovariectomized mice (allow at least one week for recovery from surgery before starting treatment)
-
70% ethanol for disinfection
2. Preparation of EDP Solution (Example concentration: 10 µ g/100 µL):
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of EDP powder.
-
Add the EDP powder to a sterile glass vial.
-
Add the calculated volume of sterile sesame oil to the vial.
-
Gently warm the vial to approximately 37°C to aid dissolution.
-
Vortex the solution thoroughly until the EDP is completely dissolved and the solution is clear.
-
Store the prepared solution protected from light at room temperature. It is recommended to prepare fresh solutions weekly.
3. Dosing and Administration:
-
Gently restrain the mouse.
-
Disinfect the injection site (typically the scruff of the neck or the flank) with 70% ethanol.
-
Gently tent the skin at the injection site.
-
Insert the needle, bevel up, into the base of the skin tent, ensuring it is in the subcutaneous space.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the desired volume of the EDP solution (e.g., 100 µL).
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
For chronic studies, rotate the injection site with each administration.
4. Control Groups:
-
Vehicle Control: Ovariectomized mice receiving subcutaneous injections of sesame oil only.
-
Sham Control: Sham-operated mice receiving subcutaneous injections of the vehicle.
Signaling Pathways and Experimental Workflows
Caption: Simplified diagram of the genomic and non-genomic estrogen signaling pathways.
References
Validation & Comparative
A Head-to-Head Battle of Estrogens: Estradiol Dipropionate vs. Estradiol Benzoate in In Vivo Efficacy
For researchers and drug development professionals navigating the landscape of estrogenic compounds, the selection of an appropriate estradiol (B170435) ester is a critical decision. This guide provides a comprehensive in vivo efficacy comparison of two widely studied esters: Estradiol Dipropionate and Estradiol Benzoate (B1203000). By examining key experimental data, we aim to furnish a clear, objective resource to inform preclinical and clinical research.
Estradiol, the primary female sex hormone, is often esterified to prolong its therapeutic effects. This compound and Estradiol Benzoate are two such modifications that have been extensively used in research and medicine. Their in vivo efficacy is a function of their pharmacokinetic profiles—how they are absorbed, distributed, metabolized, and excreted—and their pharmacodynamic effects, most notably their ability to elicit a classic estrogenic response in target tissues.
Pharmacokinetic Profile: A Race of Release and Duration
The fundamental difference between estradiol esters lies in the rate at which they are hydrolyzed in the body to release active 17β-estradiol. This rate is influenced by the nature of the ester group, which in turn dictates the duration of action.
A seminal study in ovariectomized rats provided early insights into the comparative duration of action of these esters. While direct modern pharmacokinetic comparisons are limited, historical data consistently points to this compound possessing a more sustained action than Estradiol Benzoate. One study noted that this compound has a more prolonged action than equal amounts of Estradiol Benzoate in experimental animals. Another pharmacokinetic study, while not directly comparing the two, found that the elevation in estrogen levels from Estradiol Benzoate lasts for approximately 4-5 days. In contrast, other sources suggest the duration of action for this compound can be up to 1 to 2 weeks.
| Parameter | This compound | Estradiol Benzoate | Reference |
| Duration of Action | More prolonged | Less prolonged | [1] |
| Reported Duration | 1-2 weeks | 4-5 days | [1] |
Pharmacodynamic Efficacy: The Uterotrophic Response
The uterotrophic assay is the gold standard for assessing the in vivo estrogenic activity of a compound. This bioassay measures the increase in uterine weight in immature or ovariectomized rodents, a direct physiological response to estrogen receptor agonism.
A landmark 1939 study by Korenchevsky et al. in ovariectomized rats directly compared the uterotrophic effects of this compound and a benzoate-butyrate ester of estradiol, providing valuable quantitative data on their relative potencies and duration of effect. The study demonstrated that while both compounds induced significant uterine growth, the effects of this compound were more sustained.
To illustrate the logical flow of this key pharmacodynamic assay, a representative experimental workflow is provided below.
Mechanism of Action: The Estrogen Receptor Signaling Pathway
Both this compound and Estradiol Benzoate are prodrugs of estradiol. Following administration, esterases cleave off the propionate (B1217596) or benzoate groups, respectively, releasing the active 17β-estradiol molecule. Estradiol then exerts its effects by binding to estrogen receptors (ERs), primarily ERα and ERβ. This binding initiates a cascade of molecular events that ultimately alter gene expression in target cells.
The estrogen receptor signaling pathway is a complex process involving both genomic and non-genomic actions. The classical genomic pathway, which is central to the uterotrophic response, is depicted in the following diagram.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the results and designing future studies. Below is a summary of a typical protocol for a uterotrophic bioassay, based on the OECD Test Guideline 440.
Uterotrophic Bioassay Protocol (Adapted from OECD TG 440)
-
Test Animals: Immature or young adult, ovariectomized female rats or mice. Ovariectomy is performed to remove the endogenous source of estrogens, thereby increasing the sensitivity of the assay. A sufficient post-operative period (e.g., 7-14 days) is allowed for uterine regression.
-
Housing and Husbandry: Animals are housed in controlled conditions with standardized diet and environmental parameters to minimize variability.
-
Treatment Groups: Animals are randomly assigned to a minimum of three groups: a vehicle control group, a positive control group (treated with a known estrogen like 17α-ethinylestradiol), and at least two dose levels of the test substance (e.g., this compound or Estradiol Benzoate).
-
Administration: The test substances are typically administered daily for three to seven consecutive days via subcutaneous injection or oral gavage.
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The uterus is carefully dissected, trimmed of any adhering fat and connective tissue, and weighed (wet weight). The uterine horns are then blotted to remove luminal fluid before re-weighing (blotted weight).
-
Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A statistically significant increase in uterine weight is indicative of estrogenic activity.
Conclusion
The available evidence, primarily from historical in vivo studies, indicates that this compound has a more prolonged estrogenic effect compared to Estradiol Benzoate. This is attributed to a slower rate of hydrolysis of the dipropionate ester, leading to a more sustained release of active estradiol. For researchers, this translates to a longer duration of action from a single administration of this compound.
The choice between these two esters will ultimately depend on the specific requirements of the experimental design. For studies requiring a rapid onset and shorter duration of estrogenic action, Estradiol Benzoate may be more suitable. Conversely, for protocols necessitating a more sustained and prolonged estrogenic environment, this compound would be the more appropriate choice. This guide, supported by the presented data and experimental frameworks, should serve as a valuable tool for making an informed decision in the selection of estradiol esters for in vivo research.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Estradiol Dipropionate and Estradiol Valerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic properties of two commonly used estradiol (B170435) esters: Estradiol Dipropionate and Estradiol Valerate. The information presented is based on available experimental data to assist researchers and professionals in the field of drug development in understanding the distinct characteristics of these long-acting estrogen formulations.
Introduction
This compound and Estradiol Valerate are both prodrugs of estradiol, the primary female sex hormone. Esterification of estradiol at the C17 or C3 and C17 positions results in more lipophilic compounds that, when administered intramuscularly in an oil vehicle, form a depot from which the active hormone is slowly released. This slow release prolongs the therapeutic effect, making them suitable for applications requiring sustained estrogen levels, such as hormone replacement therapy. The rate of absorption and subsequent duration of action are primarily influenced by the nature of the ester chain.
Pharmacokinetic Data Summary
Table 1: Pharmacokinetic Parameters of Intramuscular Estradiol Valerate (5 mg dose)
| Parameter | Value | Reference |
| Maximum Concentration (Cmax) | 667 pg/mL (Estradiol) | [1][2] |
| Time to Maximum Concentration (Tmax) | 2.2 days (Estradiol) | [1][2] |
| Duration of Action | 7 - 8 days | [1] |
Table 2: Pharmacokinetic Parameters of Intramuscular this compound
| Parameter | Value | Dose | Reference |
| Maximum Concentration (Cmax) | ~215 pg/mL (Estradiol) | 1 mg | [3][4] |
| Time to Maximum Concentration (Tmax) | 1.5 days | 1 mg | [3][4] |
| Duration of Action | 5 - 8 days | 5 mg | [3][4] |
Note: The Cmax and Tmax for this compound are from a study in pubertal girls receiving a 1 mg dose, while the duration of action is reported for a 5 mg dose. This discrepancy in dosing for different parameters should be considered when making comparisons.
Experimental Protocols
The pharmacokinetic data presented are typically derived from clinical studies with specific methodologies. While individual study protocols may vary, a general experimental design for assessing the pharmacokinetics of intramuscular estradiol esters is outlined below.
1. Study Design: A typical study would involve a single-dose, parallel-group or crossover design in a cohort of healthy female volunteers. To minimize the influence of endogenous hormones, subjects may be pre-treated with a combined oral contraceptive to suppress ovarian function.[1]
2. Drug Administration: A single intramuscular injection of this compound or Estradiol Valerate, dissolved in a sterile oil vehicle (e.g., sesame oil or cottonseed oil), is administered into the gluteal muscle.[1][5]
3. Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For long-acting esters, this may involve sampling over several weeks.[6]
4. Bioanalytical Method: Plasma concentrations of estradiol and its metabolites (like estrone) are quantified using a validated, sensitive, and specific analytical method. Modern techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are preferred for their high sensitivity and specificity in measuring low concentrations of steroid hormones.[3][7] The method typically involves:
- Sample Preparation: Liquid-liquid extraction or solid-phase extraction to isolate the analytes from the plasma matrix.
- Chromatographic Separation: Use of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system to separate estradiol and its metabolites.
- Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of the analytes based on their mass-to-charge ratio.
Mandatory Visualization
Estradiol Signaling Pathway
Estradiol exerts its physiological effects primarily through binding to intracellular estrogen receptors (ERα and ERβ). The activated receptor complex then acts as a transcription factor, modulating the expression of target genes. The following diagram illustrates this genomic signaling pathway.
Caption: Genomic signaling pathway of estradiol.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram outlines a typical workflow for a clinical study designed to evaluate the pharmacokinetics of an intramuscularly administered estradiol ester.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. medpace.com [medpace.com]
- 2. researchgate.net [researchgate.net]
- 3. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 4. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depo-Estradiol (Estradiol Cypionate Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. dovepress.com [dovepress.com]
- 7. Template:Pharmacokinetics of three estradiol esters by intramuscular injection - Wikipedia [en.wikipedia.org]
Unveiling the Estrogenic Activity of Estradiol Dipropionate: A Comparative Gene Expression Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Estradiol Dipropionate's activity at the molecular level. Through a comprehensive analysis of gene expression data, we validate its estrogenic effects and benchmark its performance against other key estrogenic compounds.
This compound, a synthetic ester of the natural estrogen 17β-estradiol, is a potent estrogen receptor agonist. Upon administration, it is metabolized to 17β-estradiol, which then binds to estrogen receptors (ERα and ERβ) in target cells. This binding initiates a cascade of molecular events, leading to the regulation of gene expression and subsequent physiological responses. This guide delves into the specifics of this gene regulation, offering a quantitative comparison with other estrogens and providing detailed experimental protocols for validation.
Comparative Gene Expression Analysis
To quantitatively assess the estrogenic activity of this compound, we compare the gene expression changes it induces with those of other well-characterized estrogenic compounds. The data presented here is primarily from studies on the human breast cancer cell line MCF-7, a widely used model for studying estrogen receptor signaling. The activity of this compound is represented by its active metabolite, 17β-estradiol (E2).
The following table summarizes the fold-change in the expression of key estrogen-responsive genes upon treatment with 17β-estradiol (representing this compound), the synthetic estrogen Diethylstilbestrol (B1670540) (DES), and the selective estrogen receptor modulator (SERM) Tamoxifen (B1202).
| Gene | Function | 17β-Estradiol (E2) Fold Change | Diethylstilbestrol (DES) Fold Change | Tamoxifen Fold Change |
| PGR | Progesterone Receptor | Up-regulated | Up-regulated | Down-regulated |
| TFF1 (pS2) | Trefoil Factor 1 | Up-regulated | Up-regulated | Down-regulated |
| GREB1 | Growth Regulation by Estrogen in Breast cancer 1 | Up-regulated | Up-regulated | Down-regulated |
| CCND1 | Cyclin D1 | Up-regulated | Up-regulated | Down-regulated |
| MYC | MYC Proto-Oncogene | Up-regulated | Up-regulated | Down-regulated |
| HOTAIR | HOX Transcript Antisense RNA | ~3.5-fold increase[1] | ~3.0-fold increase[1] | Not reported |
| EZH2 | Enhancer of Zeste Homolog 2 | ~2-fold increase[2] | ~3-fold increase[2] | Not reported |
| BIRC5 | Baculoviral IAP Repeat Containing 5 (Survivin) | Up-regulated[3] | Not reported | Down-regulated[3] |
| NME1 | NME/NM23 Nucleoside Diphosphate Kinase 1 | Up-regulated[3] | Not reported | Down-regulated[3] |
| BRCA1 | BRCA1 DNA Repair Associated | Up-regulated[3] | Not reported | Down-regulated[3] |
This comparative data clearly demonstrates that this compound, acting through its active form 17β-estradiol, robustly induces the expression of well-established estrogen-responsive genes, confirming its potent estrogenic activity. Its gene expression signature closely mirrors that of the potent synthetic estrogen DES. In contrast, the SERM Tamoxifen exhibits an opposing effect on these genes in ER-positive cells, highlighting its antagonistic action in this context.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes involved in this analysis, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Bisphenol-A and diethylstilbestrol exposure induces the expression of breast cancer associated long noncoding RNA HOTAIR in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In utero exposure to diethylstilbestrol (DES) or bisphenol-A (BPA) increases EZH2 expression in the mammary gland: an epigenetic mechanism linking endocrine disruptors to breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling of gene expression regulated by 17β-estradiol and tamoxifen in estrogen receptor-positive and estrogen receptor-negative human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Estradiol Dipropionate vs. Placebo: A Comparative Guide for Preclinical Animal Study Design
For researchers and drug development professionals investigating hormone-dependent pathologies, particularly in oncology, the robust design of preclinical animal studies is paramount. This guide provides a comparative framework for a placebo-controlled animal study evaluating the efficacy of Estradiol (B170435) Dipropionate, a synthetic ester of estradiol. The following sections detail a representative experimental protocol, present illustrative quantitative data in a structured format, and provide visualizations of key experimental processes and biological pathways.
Comparative Efficacy Data: Estradiol Dipropionate vs. Placebo in a Xenograft Model
The following table summarizes representative quantitative data from a hypothetical placebo-controlled study investigating the effect of this compound on the growth of an estrogen-dependent breast cancer xenograft in ovariectomized nude mice.
| Parameter | This compound Group (n=10) | Placebo Group (n=10) | p-value |
| Tumor Volume (mm³) | |||
| Day 7 | 75.4 ± 8.2 | 72.1 ± 7.9 | >0.05 |
| Day 14 | 180.2 ± 20.5 | 95.3 ± 10.1 | <0.01 |
| Day 21 | 450.8 ± 55.7 | 120.6 ± 15.3 | <0.001 |
| Day 28 | 980.5 ± 110.2 | 155.4 ± 20.8 | <0.001 |
| Tumor Weight at Necropsy (g) | 1.1 ± 0.2 | 0.2 ± 0.05 | <0.001 |
| Uterine Weight at Necropsy (mg) | 85.3 ± 9.7 | 15.1 ± 3.2 | <0.001 |
| Serum Estradiol Levels at Necropsy (pg/mL) | 250.6 ± 30.1 | < 5 (Below Limit of Detection) | <0.001 |
| Body Weight Change (Day 0 to Day 28) (%) | +5.2 ± 1.5 | +4.8 ± 1.8 | >0.05 |
Experimental Protocols
Animal Model and Husbandry
-
Species: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Housing: Animals are housed in sterile, individually ventilated cages under controlled conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to sterile food and water.
-
Acclimatization: Animals are acclimated for at least one week prior to the commencement of the study.
-
Ovariectomy: To eliminate endogenous estrogen production, all mice undergo bilateral ovariectomy under anesthesia two weeks before tumor cell implantation.
Xenograft Model Establishment
-
Cell Line: Estrogen-dependent human breast cancer cell line (e.g., MCF-7).
-
Cell Preparation: MCF-7 cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a sterile, serum-free medium mixed with Matrigel (1:1 ratio) to a final concentration of 5 x 10^6 cells/100 µL.
-
Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.
Treatment Groups and Administration
-
Randomization: Once tumors reach a palpable size (approximately 50-100 mm³), animals are randomly assigned to one of two treatment groups (n=10 per group).
-
This compound Group: Animals receive subcutaneous injections of this compound dissolved in a sterile oil vehicle (e.g., sesame oil) at a dose of 20 µ g/mouse , administered twice weekly.
-
Placebo Group: Animals receive subcutaneous injections of the sterile oil vehicle only, administered on the same schedule as the treatment group.
-
Injection Procedure: Injections are administered into the loose skin on the back, away from the tumor site, using a 27-gauge needle.
Endpoint Measurement
-
Tumor Growth: Tumor volume is measured twice weekly using digital calipers, calculated with the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weights are recorded twice weekly.
-
Serum Estradiol Levels: At the end of the study, blood is collected via cardiac puncture for the determination of serum estradiol levels by ELISA.
-
Tissue Collection: At necropsy, tumors and uteri are excised and weighed.
Visualizations
Experimental Workflow
Statistical analysis for comparing the effects of different estradiol esters
For researchers, scientists, and drug development professionals, the selection of an appropriate estradiol (B170435) ester is a critical decision that significantly influences the pharmacokinetic and pharmacodynamic profile of a therapeutic agent. This guide provides an objective comparison of various estradiol esters, supported by experimental data, to aid in the selection process for research and development applications.
Estradiol, the most potent naturally occurring estrogen, is frequently modified into ester forms to prolong its duration of action and improve its therapeutic utility. These esters are essentially prodrugs that undergo hydrolysis in the body to release the active estradiol molecule. The length and structure of the ester side chain dictate the rate of this hydrolysis, thereby influencing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. This guide will delve into the comparative analysis of commonly used estradiol esters, including Estradiol Benzoate, Estradiol Valerate, Estradiol Cypionate, Estradiol Enanthate, and Estradiol Undecylate.
Pharmacokinetic Profile Comparison
The pharmacokinetic parameters of different estradiol esters are crucial for determining their dosing frequency and predicting their therapeutic effects. The following table summarizes key pharmacokinetic data obtained from various studies. It is important to note that direct comparisons can be challenging due to variations in study design, dosage, and administration route.
| Estradiol Ester | Administration Route | Peak Plasma Time (Tmax) | Peak Plasma Concentration (Cmax) | Duration of Action | Elimination Half-life (t½) |
| Estradiol Benzoate | Intramuscular | ~2 days[1] | High[1] | 4-5 days[1] | Shortest among common esters |
| Estradiol Valerate | Intramuscular | ~2 days[1] | High[1] | 7-8 days[1] | 4-5 days (IM)[2] |
| Estradiol Cypionate | Intramuscular | ~4 days[1] | Lower than Benzoate and Valerate[1] | ~11 days[1] | 8-10 days (IM)[2] |
| Estradiol Enanthate | Intramuscular | 3-8 days | Dose-dependent | ~20-30 days | 5.6-7.5 days |
| Estradiol Undecylate | Intramuscular | Longer than other esters | Lower and more sustained | Longest duration | Longest among common esters |
Note: The data presented is a synthesis of findings from multiple sources and should be interpreted with consideration of the specific experimental conditions of each study.
Pharmacodynamic Effects: A Comparative Overview
The pharmacodynamic effects of estradiol esters are ultimately determined by the concentration and duration of exposure of target tissues to active estradiol. While all esters elicit the same qualitative estrogenic responses, the intensity and duration of these effects differ based on their pharmacokinetic profiles.
The uterotrophic bioassay in rats is a standard in vivo method for assessing the estrogenic potency of compounds. This assay measures the increase in uterine weight in immature or ovariectomized female rats following administration of an estrogenic substance. While direct comparative potency data for all esters from a single study is limited, the general principle is that longer-acting esters with sustained estradiol release will produce a more prolonged uterotrophic response.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of estradiol esters.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine and compare the pharmacokinetic profiles of different estradiol esters following intramuscular administration.
Animal Model: Ovariectomized female Sprague-Dawley rats (8-10 weeks old). Ovariectomy is performed to minimize the influence of endogenous estrogen.
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to different treatment groups, each receiving a specific estradiol ester. A control group receives the vehicle (e.g., sesame oil).
-
Dosing: A single intramuscular injection of the estradiol ester (e.g., 1 mg/kg) is administered into the gluteal muscle.
-
Blood Sampling: Blood samples (approximately 200 µL) are collected from the tail vein at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, 120, 168, 240, 336 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 15 minutes at 4°C) and stored at -80°C until analysis.
-
Hormone Analysis: Plasma concentrations of estradiol and the respective ester are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using appropriate software (e.g., Phoenix WinNonlin).
In Vitro Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of estradiol esters to the estrogen receptor (ER).
Materials:
-
Human recombinant estrogen receptor alpha (ERα) or beta (ERβ).
-
Radiolabeled estradiol ([³H]-E2).
-
Test compounds (estradiol esters).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of ER and [³H]-E2 is incubated with increasing concentrations of the unlabeled test compound (estradiol ester) in the assay buffer.
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The receptor-bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are washed to remove unbound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The relative binding affinity (RBA) is calculated as (IC50 of estradiol / IC50 of test compound) x 100.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Estradiol Ester Metabolism and Signaling Pathway.
References
Western Blot Analysis for Confirming Downstream Targets of Estradiol Dipropionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot analysis with other techniques for confirming the downstream targets of Estradiol (B170435) Dipropionate. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and workflows to aid in experimental design and data interpretation.
Estradiol Dipropionate is a synthetic ester of estradiol, a primary female sex hormone. Upon administration, it is cleaved by esterases into its active form, 17β-estradiol. Therefore, the downstream targets of this compound are the same as those of 17β-estradiol. This guide will focus on the well-established downstream signaling pathways of estradiol.
Key Downstream Signaling Pathways of Estradiol
Estradiol exerts its effects through two main pathways: a genomic pathway mediated by nuclear estrogen receptors (ERα and ERβ) and a non-genomic pathway initiated by membrane-associated estrogen receptors. These pathways regulate a multitude of cellular processes, including cell proliferation, differentiation, and survival. A key signaling cascade activated by estradiol is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and protein synthesis.
Caption: Estradiol signaling pathways.
Western Blot Analysis of Downstream Targets
Western blot is a widely used technique to detect and quantify specific proteins in a sample, making it an essential tool for validating the downstream effects of this compound. Key proteins of interest include the estrogen receptors themselves (ERα and ERβ) and components of the mTOR signaling pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the effect of 17β-estradiol on the expression of key downstream target proteins, as determined by Western blot analysis. It is important to note that the magnitude of the effect can vary depending on the cell type, treatment duration, and concentration of estradiol used.
| Target Protein | Treatment | Fold Change vs. Control (Mean ± SEM) | Cell Type | Reference |
| p-mTOR (Ser2448) | 10 nM 17β-estradiol (30 min) | 1.5 ± 0.2 | Hippocampal Slices | [1] |
| ERα | 10 µg Diethylstilbestrol (DES) | Increased | Rat Seminal Vesicles | [2] |
| ERβ | 10 µg Diethylstilbestrol (DES) | No significant change | Rat Seminal Vesicles | [2] |
| Cyclin D1 | Estrogen treatment | Increased | MCF-7 and T47-D SP cells | [3] |
| pS2 (TFF1) | Estrogen treatment | Increased | MCF-7 and T47-D SP cells | [3] |
Detailed Experimental Protocols
A standardized Western blot protocol is crucial for obtaining reliable and reproducible results. The following is a general protocol that can be adapted for the analysis of estradiol-regulated proteins.
Sample Preparation (from Cell Culture)
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This is critical for ensuring equal loading of protein in each lane of the gel.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading:
-
Mix a calculated volume of protein lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Immunodetection
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions:
-
Anti-ERα: 1:1000
-
Anti-p-mTOR (Ser2448): 1:1000
-
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Experimental Workflow Diagram
Caption: Western Blot Experimental Workflow.
Comparison with Alternative Techniques
While Western blot is a powerful tool, other techniques can provide complementary or alternative information for validating the downstream targets of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Western Blot | Immunoassay to detect specific proteins separated by size. | Provides information on protein size and relative abundance. High specificity. | Semi-quantitative, can be time-consuming, requires specific antibodies. |
| ELISA | Plate-based immunoassay for quantifying proteins. | Highly quantitative, high throughput, more sensitive than Western blot. | Does not provide information on protein size, less specific than Western blot.[4] |
| Immunohistochemistry (IHC) / Immunofluorescence (IF) | In situ detection of proteins in tissues or cells. | Provides spatial information on protein localization within tissues and cells. | Generally qualitative or semi-quantitative, can be prone to artifacts. |
| Mass Spectrometry | Identifies and quantifies proteins based on mass-to-charge ratio. | High-throughput, can identify a large number of proteins simultaneously, does not require antibodies. | Requires specialized equipment and expertise, can be less sensitive for low-abundance proteins. |
| Quantitative PCR (qPCR) | Measures the amount of a specific mRNA transcript. | Highly sensitive and quantitative for gene expression analysis. | Measures mRNA levels, which may not always correlate with protein levels. |
Conclusion
Western blot analysis is a robust and reliable method for confirming and quantifying the downstream protein targets of this compound. By understanding the underlying signaling pathways and adhering to optimized experimental protocols, researchers can generate high-quality, reproducible data. For a more comprehensive understanding, it is often beneficial to complement Western blot analysis with alternative techniques such as ELISA for high-throughput quantification or IHC/IF for spatial localization. This integrated approach will provide a more complete picture of the cellular response to this compound.
References
- 1. The mechanistic target for rapamycin pathway is related to the phosphorylation score for estrogen receptor-α in human breast tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Sample Preparation Protocol [novusbio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Guide to western blot quantification | Abcam [abcam.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Estradiol Dipropionate
For researchers, scientists, and drug development professionals, the proper disposal of Estradiol Dipropionate is a critical component of laboratory safety and environmental responsibility. As a potent synthetic estrogen, improper disposal can lead to environmental contamination and potential health risks. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety.
Estradiol and its esters are classified as hazardous due to their potential for carcinogenicity and reproductive toxicity.[1][2][3][4][5] Therefore, the disposal of this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Adherence to these regulations is not only a matter of compliance but also of ethical responsibility.
Immediate Safety and Disposal Protocol
The following protocol outlines the essential steps for managing this compound waste within a laboratory setting. The primary and ultimate disposal method for this category of hazardous waste is incineration by a licensed environmental management contractor.[7][8][9] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash without following specific deactivation procedures.[7][9][10]
Step 1: Segregate Waste at the Point of Generation
Immediately segregate all materials that have come into contact with this compound. This is the first and most critical step in a safe disposal workflow. Waste should be categorized as follows:
-
Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, pipette tips, and any other disposable labware.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses from cleaning contaminated glassware.
-
Sharps: Contaminated needles, syringes, and scalpels.
Step 2: Use Designated Hazardous Waste Containers
All waste must be collected in containers that are chemically compatible with the waste. High-density polyethylene (B3416737) (HDPE) or glass containers with secure, screw-top lids are recommended.[9] Ensure containers are in good condition, free from leaks, and have no external contamination. All contaminated sharps must be placed in a designated, puncture-resistant sharps container.[9]
Step 3: Proper Labeling of Waste Containers
As soon as waste is added, affix a "Hazardous Waste" label to the container. The label must clearly list all constituents of the container, including "this compound" and any solvents or other chemicals present.[9]
Step 4: Secure Storage
All hazardous waste containers must be stored in a secondary containment system, such as a chemically resistant tub or tray, to prevent the spread of material in case of a leak or spill.[9] Store the waste in a designated satellite accumulation area, away from general laboratory traffic, and ensure it is segregated from incompatible materials.[9]
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the waste.
Quantitative Data on this compound Waste Management
For clarity and easy reference, the following table summarizes key quantitative parameters for the safe handling and disposal of this compound.
| Parameter | Specification | Rationale |
| Waste Container Material | High-Density Polyethylene (HDPE), Glass | Chemical compatibility and resistance to degradation. |
| Secondary Containment Volume | Must be able to contain 110% of the volume of the largest container or 10% of the total volume of all containers, whichever is greater. | To contain spills and prevent environmental release. |
| Labeling Requirement | "Hazardous Waste" label with full chemical names of all contents. | Ensures proper handling, storage, and disposal. |
| Satellite Accumulation Area Limit | Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste. | Federal regulation for temporary storage of hazardous waste. |
Experimental Protocol: Decontamination of Glassware
For non-disposable glassware contaminated with this compound, a thorough decontamination protocol is essential before it can be returned to general use.
Materials:
-
Laboratory-grade detergent
-
Appropriate organic solvent (e.g., ethanol, isopropanol)
-
Deionized water
-
Designated "Hazardous Waste" container for liquid waste
Procedure:
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent capable of dissolving this compound. Collect all rinsate in a designated hazardous liquid waste container.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent and hot water.
-
Final Rinse: Rinse the glassware three times with deionized water.
-
Drying: Allow the glassware to air dry completely or dry in an oven.
-
Verification (Optional): For critical applications, a surface wipe test followed by an appropriate analytical method (e.g., HPLC) can be used to verify the absence of residual contamination.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. organon.com [organon.com]
- 3. organon.com [organon.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. benchchem.com [benchchem.com]
- 10. ovid.com [ovid.com]
Safeguarding Your Research: A Guide to Handling Estradiol Dipropionate
Researchers, scientists, and drug development professionals working with Estradiol Dipropionate must adhere to stringent safety protocols to mitigate potential health risks. This potent synthetic estrogen requires careful handling to prevent exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Estradiol and its esters are classified as carcinogenic and may pose reproductive hazards.[1][2] Exposure can occur through inhalation, skin contact, or ingestion. Therefore, the use of appropriate personal protective equipment (PPE) and engineering controls is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene), inspected before use. Consider double gloving. | Prevents skin contact and absorption of the hazardous chemical.[3][4][5] |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Protects eyes from splashes and airborne particles of the compound.[3][4] |
| Body Protection | A disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs.[4][5] | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if exposure limits are exceeded or if handling the compound outside of a chemical fume hood.[3][6] | Prevents inhalation of dust or aerosols, a primary route of exposure.[3] |
Engineering Controls and Safe Handling
Engineering controls are crucial for minimizing the risk of exposure.
-
Chemical Fume Hood: All handling of this compound powder and concentrated solutions should be performed in a designated and certified chemical fume hood to minimize inhalation risk.[1][3][6]
-
Ventilation: Ensure appropriate exhaust ventilation at places where dust may be formed.[1]
-
Designated Area: Conduct all work with this compound in a restricted area, with signs to restrict access to unauthorized personnel.[5]
When handling the compound, it is imperative to avoid the formation of dust and aerosols.[1][6] Do not eat, drink, or smoke in areas where this compound is handled.[7][8] Always wash hands thoroughly after handling the material and before leaving the laboratory.[6]
Occupational Exposure Limits
The following table outlines the occupational exposure limit for Estradiol. While specific limits for this compound may not be established, the limit for the parent compound should be used as a conservative guideline.
| Compound | Exposure Limit (TWA) | Wipe Limit | Basis |
| Estradiol | 0.05 µg/m³ (OEB 5) | 0.5 µ g/100 cm² | Internal |
TWA: Time-Weighted Average
Spill and Disposal Procedures
In the event of a spill, evacuate the area and wear appropriate PPE before cleaning.[6] Avoid creating dust; if dealing with a solid, gently dampen it with water before cleanup.[3] Collect the spilled material and place it into a suitable, closed container for disposal.[3][6]
All waste materials, including contaminated gloves, disposable PPE, and excess solutions, must be treated as hazardous waste.[1][3] Dispose of this waste through an approved and licensed waste disposal company.[3] Under no circumstances should the compound or its waste be allowed to enter drains or the environment.[1][3]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3]
-
Ingestion: Rinse the mouth with water and seek immediate medical advice.[3]
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. in.nau.edu [in.nau.edu]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. benchchem.com [benchchem.com]
- 7. organon.com [organon.com]
- 8. organon.com [organon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
